2-Methyl-3-heptanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244886. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFLDUEHSIZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031073 | |
| Record name | 2-Methylheptan-3-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-62-2 | |
| Record name | 2-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylheptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-heptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylheptan-3-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-3-heptanol
This in-depth technical guide provides a detailed overview of the core physical properties of 2-Methyl-3-heptanol. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines general experimental methodologies, and presents a logical workflow for property determination.
Core Physical and Chemical Properties
This compound is a branched-chain alcohol with the chemical formula C8H18O[1]. It is also known by synonyms such as 2-Methylheptan-3-ol and n-Butyl isopropyl carbinol[2]. This colorless to pale yellow liquid is utilized as a solvent in various industrial applications and serves as an intermediate in organic synthesis, including the production of plasticizers, surfactants, and lubricants[1].
Quantitative Data Summary
The physical properties of this compound have been compiled from various sources. The table below provides a structured summary of these quantitative data points for easy reference and comparison. It is important to note that minor variations in reported values may exist due to different experimental conditions and measurement techniques.
| Physical Property | Value | Units | References |
| Molecular Weight | 130.23 | g/mol | [1][3] |
| Boiling Point | 167.2 - 172 | °C at 760 mmHg | [2][4][5] |
| Melting Point | -85 | °C | [2][6][5][7] |
| Density | 0.819 - 0.823 | g/cm³ | [2][6][5] |
| Refractive Index | 1.424 - 1.425 | [2][6][5][7] | |
| Flash Point | 57 - 64.2 | °C | [2][4][6][5] |
| Vapor Pressure | 0.567 - 0.6 | mmHg at 25°C | [2][4][5] |
| Solubility in Water | 1594 - 2010 | mg/L at 25°C | [4] |
| logP (o/w) | 2.19 - 2.63 | [2][4] | |
| pKa | ~15.17 | [2][6] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the readily available literature, this section outlines the standard methodologies that are broadly applicable for such a compound. These descriptions are based on established principles of physical chemistry and are intended to provide a foundational understanding for researchers.
1. Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure: The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is assembled, and the liquid is heated. The temperature is recorded when the liquid is boiling, and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the measured atmospheric pressure. For more accurate determinations, the pressure should be precisely controlled and measured.
2. Determination of Melting Point:
The melting point is the temperature at which a solid turns into a liquid. For a substance like this compound, which has a very low melting point, a specialized apparatus is required.
-
Apparatus: A cryostat or a low-temperature bath, a sample holder, and a calibrated thermometer or temperature probe.
-
Procedure: The sample is cooled in the low-temperature bath until it solidifies. The bath is then allowed to warm up slowly. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded. The range between these two temperatures is the melting range, and the melting point is typically reported as this range.
3. Determination of Density:
Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a hydrometer .
-
Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.
-
Procedure: The empty pycnometer is weighed. It is then filled with the liquid, and any excess is removed. The filled pycnometer is placed in a temperature-controlled water bath to ensure the liquid is at the desired temperature. The pycnometer is then reweighed. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
4. Determination of Refractive Index:
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer .
-
Apparatus: An Abbé refractometer is commonly used.
-
Procedure: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the scale. The measurement is temperature-dependent, so the temperature should be controlled and reported.
Logical Workflow for Physical Property Analysis
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound like this compound. This workflow ensures a comprehensive and standardized approach to data collection and analysis.
Caption: A logical workflow for the determination of physical properties of a chemical compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylheptan-3-ol|lookchem [lookchem.com]
- 3. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 18720-62-2 [thegoodscentscompany.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 18720-62-2 [chemicalbook.com]
- 7. This compound [stenutz.eu]
Synthesis of 2-Methyl-3-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-heptanol, a branched-chain alcohol with applications as a versatile intermediate in organic synthesis. This document details the core reaction mechanism, provides a detailed experimental protocol for its synthesis via the Grignard reaction, and presents key quantitative data in a structured format.
Reaction Mechanism: Grignard Synthesis
The most common and effective method for the synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde. For the synthesis of this compound, two primary pathways are viable, both culminating in the formation of the desired secondary alcohol.
Pathway A involves the reaction of isobutylmagnesium bromide with butanal.
Pathway B involves the reaction of sec-butylmagnesium bromide with isovaleraldehyde.
The general mechanism for the Grignard reaction is a two-step process. The first step is the formation of the Grignard reagent from an alkyl halide and magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.
Signaling Pathway Diagram
Caption: General mechanism for the Grignard synthesis of an alcohol.
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 1-chloro-2-methylpropane (B167039) and butanal.[1]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-chloro-2-methylpropane
-
Anhydrous diethyl ether
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is flame-dried to remove any moisture.
-
Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask.
-
Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-chloro-2-methylpropane (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[2]
-
Once initiated, add the remaining 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Butanal:
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of butanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. If a solid magnesium salt is present, it can be dissolved by adding dilute hydrochloric acid.[2]
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Quantitative Data
The following tables summarize the key physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [3][4] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 18720-62-2 | [4] |
| Boiling Point | 155-161 °C | [5] |
| Refractive Index | 1.429 - 1.430 | [5] |
| Spectroscopic Data | Description |
| ¹H NMR | Predicted spectra are available. |
| ¹³C NMR | Predicted spectra are available. |
| IR Spectroscopy | Characteristic broad O-H stretch around 3300-3500 cm⁻¹, and C-H stretches below 3000 cm⁻¹.[3][4] |
| Mass Spectrometry | Key fragments (m/z) can be observed.[3] |
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under anhydrous conditions and a nitrogen or argon atmosphere.[6]
-
Diethyl ether is highly flammable and should be handled with care in a well-ventilated fume hood.
-
The quenching of the reaction with an aqueous solution is highly exothermic and should be performed slowly and with cooling.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
References
An In-depth Technical Guide to 2-Methyl-3-heptanol (CAS: 18720-62-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of 2-Methyl-3-heptanol. The information is intended to support research and development activities in chemistry and the life sciences.
Core Physicochemical Properties
This compound is a branched-chain aliphatic alcohol. Its key physical and chemical properties are summarized in the tables below, compiled from various sources. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Melting Point | -85 °C | [3][5][6][7][8] |
| Boiling Point | 167.2 °C at 760 mmHg | [4][5][7][9][10] |
| 170-172 °C | [3][6][8] | |
| Density | 0.823 g/cm³ | [3][5][6][8][10] |
| 0.819 g/cm³ | [7][9] | |
| Refractive Index | 1.4250 | [3][5][6][7][8] |
| 1.424 | [9] | |
| Flash Point | 64.2 °C | [4][5][7][9][10] |
| 57 °C | [3][6][8] | |
| Vapor Pressure | 0.567 mmHg at 25 °C | [5][7][9][10] |
| 0.600 mmHg at 25 °C (est.) | [4] | |
| Solubility in water | 2010 mg/L at 25 °C (exp.) | [4] |
| 1594 mg/L at 25 °C (est.) | [4] |
Computed and Chemical Properties
| Property | Value | Source(s) |
| pKa | 15.17 ± 0.20 (Predicted) | [3][6][7][8][11] |
| LogP (o/w) | 2.630 (est.) | [3][4][6] |
| 2.7 (XLogP3) | [7][12] | |
| 2.19350 | [7] | |
| Topological Polar Surface Area | 20.2 Ų | [11][12] |
| Rotatable Bond Count | 4 | [7][11][12] |
| Hydrogen Bond Donor Count | 1 | [7][12] |
| Hydrogen Bond Acceptor Count | 1 | [7][12] |
| Heavy Atom Count | 9 | [7][11][12] |
| Complexity | 59.6 | [7][11][12] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is through a Grignard reaction. The following protocol is a synthesis of information from available literature.
Materials:
-
Dry magnesium shavings
-
Anhydrous diethyl ether
-
Propanal
-
Methyl iodide (as initiator, if needed)
-
Iodine crystal (as initiator, if needed)
-
5% aqueous HCl or 6 M Sulfuric Acid
-
Water
-
Ice
Apparatus:
-
Dry 200-mL round-bottom flask with a reflux condenser
-
Calcium chloride drying tube
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry 200-mL round-bottom flask, combine 7.3 g (0.30 mole) of dry magnesium shavings and 100 mL of anhydrous diethyl ether.
-
Fit the flask with a reflux condenser topped with a calcium chloride drying tube.
-
Add 2.4 g (0.016 mole) of 2-bromopentane through the condenser to initiate the reaction.
-
If the reaction does not start within 5 minutes, add a few drops of methyl iodide and a crystal of iodine.
-
Once the reaction begins, add an additional 27.9 g (0.184 mole) of 2-bromopentane dropwise over 30 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
-
Reaction with Propanal:
-
Slowly add 11.6 g (0.20 mole) of propanal to the Grignard reagent solution through the condenser.
-
Control the exothermic reaction by adjusting the rate of addition and using an ice-water bath if necessary.
-
After the addition is complete, stir the reaction mixture for another 15 minutes.
-
-
Work-Up and Isolation:
-
Slowly add 50 mL of water to the reaction mixture to protonate the magnesium salt of the alcohol.
-
Add sufficient 5% aqueous HCl or cold 6 M sulfuric acid to dissolve all inorganic salts.
-
The product, this compound, can then be isolated from the ether layer, typically through separation and subsequent distillation for purification.
-
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide signals corresponding to the different protons in the molecule, with chemical shifts and splitting patterns characteristic of its structure.
-
¹³C NMR will show distinct peaks for each of the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will result in a fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.
Biological Activity and Signaling
Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound in mammalian systems. However, research in other areas provides some insight into its biological activity.
Pheromonal Activity in Insects
This compound has been identified as a component of the alarm pheromone in certain ant species. In the clonal raider ant, it, along with 4-methyl-3-heptanone, can elicit a "panic alarm" response, leading to rapid evacuation of the nest. While the precise signaling cascade within the ant's olfactory system is a subject of ongoing research, it is understood that this compound binds to specific olfactory receptors, triggering a neural response that results in the observed alarm behavior.
Potential Antimicrobial Effects
Some related short-chain alcohols have demonstrated antifungal properties. For instance, 2-heptanol (B47269) has been shown to inhibit the growth of Botrytis cinerea. While the specific mechanisms are not fully elucidated for this compound, it is plausible that it could share similar membrane-disrupting or metabolic-inhibiting properties against certain microbes. Further research is needed to explore this potential.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the Grignard synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Solved Experiment 4: Grignard Addition 1. Introduction It | Chegg.com [chegg.com]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. homework.study.com [homework.study.com]
- 8. Buy 2,3-Dimethyl-3-heptanol | 19549-71-4 [smolecule.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 2-Methyl-3-heptanol: A Technical Guide
Introduction
2-Methyl-3-heptanol (CAS No: 18720-62-2) is a secondary alcohol with the molecular formula C8H18O.[1][2] As a branched-chain alcohol, it finds applications in various chemical syntheses and as a flavoring or fragrance agent. The structural elucidation and purity assessment of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols relevant for researchers and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are influenced by the local electronic environment of each carbon atom.
| Chemical Shift (ppm) | Assignment |
| 78.4 | C3 (CH-OH) |
| 34.1 | C2 (CH) |
| 33.7 | C4 (CH₂) |
| 28.5 | C5 (CH₂) |
| 23.0 | C6 (CH₂) |
| 19.1 | C1' (CH₃ on C2) |
| 17.3 | C1 (CH₃ on C2) |
| 14.3 | C7 (CH₃) |
| Note: Assignments are based on predictive models and published data for similar structures. The original source lists peaks at 14.28, 17.27, 19.07, 23.01, 28.45, 33.66, and 34.06 ppm without explicit assignment.[3] |
¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H3 (CH-OH) |
| ~1.6 - 1.8 | m | 1H | H2 (CH) |
| ~1.2 - 1.5 | m | 6H | H4, H5, H6 (CH₂) |
| ~1.5 | s | 1H | OH |
| ~0.9 | t | 3H | H7 (CH₃) |
| ~0.8 - 0.9 | d | 6H | H1, H1' (CH₃) |
| Note: This is a predicted spectrum. The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, solvent, and temperature. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption for the hydroxyl group and absorptions corresponding to C-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3360 | O-H stretch (alcohol) | Strong, Broad |
| 2958, 2930, 2872 | C-H stretch (alkane) | Strong |
| 1467 | C-H bend (alkane) | Medium |
| 1378 | C-H bend (alkane) | Medium |
| ~1115 | C-O stretch (secondary alcohol) | Strong |
| Note: Peak positions are approximate and can vary based on the sampling method (e.g., neat, solution). Data is interpreted from the NIST Chemistry WebBook spectrum.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation pathways common to secondary alcohols, primarily α-cleavage and dehydration. The molecular ion peak (M⁺) at m/z 130 is expected to be of low abundance or absent.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 87 | 100 | [M - C₃H₇]⁺ (α-cleavage) |
| 73 | 45 | [M - C₄H₉]⁺ (α-cleavage) |
| 57 | 85 | [C₄H₉]⁺ |
| 45 | 60 | [CH₃CH=OH]⁺ |
| 43 | 55 | [C₃H₇]⁺ |
| Note: Data is interpreted from the NIST Chemistry WebBook mass spectrum.[5][6] Relative intensities are approximate. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation : A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition :
-
¹³C NMR : The spectrum is acquired on a 100 MHz (or higher) spectrometer. A proton-decoupled sequence is used to obtain single-line absorbances for each unique carbon. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
¹H NMR : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used.
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
IR Spectroscopy
-
Sample Preparation : For a neat spectrum, a single drop of this compound is placed between two KBr or NaCl plates.[1] Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a drop of the liquid is placed directly onto the ATR crystal. For a solution spectrum, a ~5-10% solution is prepared in a suitable solvent like CCl₄.[4]
-
Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation : The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms).
-
Data Acquisition :
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and fragment ions.
-
-
Data Processing : The resulting mass spectrum is plotted as relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Solved The product : this compound Reactants : | Chegg.com [chegg.com]
- 4. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 5. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 6. 3-Heptanol, 2-methyl- [webbook.nist.gov]
The Natural Occurrence of 2-Methyl-3-heptanol in Plants and Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-heptanol (CAS 18720-62-2) is a branched-chain aliphatic alcohol. While not a widely reported natural compound, its presence has been noted in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants and foods. It details the known sources, available (though limited) data, and outlines relevant analytical methodologies and a putative biosynthetic pathway. This document is intended to serve as a resource for researchers in phytochemistry, food science, and drug discovery who may be interested in this and other related branched-chain volatile compounds.
Natural Occurrence
The known natural occurrence of this compound is currently limited. The primary reported source is the rhizome of Curcuma amada, commonly known as mango ginger.[1] Despite numerous studies on the volatile composition of Curcuma amada, this compound is not listed among the major constituents, suggesting it is likely a trace component. Further research is required to identify and quantify its presence in other plant species and food products.
Quantitative Data
To date, specific quantitative data for this compound in any plant or food matrix is not available in the reviewed scientific literature. The following table reflects this data gap.
| Plant/Food Source | Part Analyzed | Concentration | Reference |
| Curcuma amada (Mango Ginger) | Rhizome | Not Reported | [1] |
Experimental Protocols
Due to the lack of studies focusing specifically on this compound, a detailed, validated experimental protocol for its extraction and quantification from a natural matrix is not available. However, a general and robust methodology for the analysis of volatile compounds, including branched-chain alcohols from plant material, can be described. The following protocol is a representative example based on common techniques used for analyzing plant essential oils and volatiles.
Representative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from a solid or liquid matrix.
1. Sample Preparation:
-
Fresh plant material (e.g., rhizome) is thoroughly washed, pat-dried, and finely ground or homogenized.
-
A known amount of the homogenized sample (e.g., 2-5 g) is placed into a headspace vial (e.g., 20 mL).
-
An internal standard (e.g., a non-native, structurally similar compound at a known concentration) may be added for quantitative analysis.
2. HS-SPME Procedure:
-
The vial is sealed with a PTFE-faced silicone septum.
-
The sample is equilibrated at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. GC-MS Analysis:
-
Injector: The SPME fiber is desorbed in the heated injector of the gas chromatograph (e.g., 250°C) in splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 4°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source and Transfer Line Temperatures: 230°C and 280°C, respectively.
-
4. Compound Identification and Quantification:
-
Identification: The mass spectrum of the unknown compound is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention index (calculated using a series of n-alkanes) is also compared with literature values for confirmation.
-
Quantification: The peak area of the identified compound is compared to the peak area of the internal standard or an external calibration curve prepared with a pure standard of this compound.
Biosynthesis
The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other branched-chain alcohols, a putative pathway can be proposed.[2] Branched-chain alcohols are typically derived from the catabolism of branched-chain amino acids, in this case, isoleucine.[3][4]
The proposed pathway involves the following key steps:
-
Transamination: Isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase.
-
Chain Elongation: The α-keto acid undergoes a chain elongation step, possibly analogous to the Ehrlich pathway, but with an additional C2 unit extension. This is a speculative step and the enzymatic machinery is unknown.
-
Decarboxylation: The resulting elongated α-keto acid is decarboxylated by a decarboxylase to form an aldehyde.
-
Reduction: The aldehyde is subsequently reduced to this compound by an alcohol dehydrogenase.
Conclusion and Future Outlook
The natural occurrence of this compound has been reported in Curcuma amada, although it is likely a minor volatile constituent. Significant gaps in the knowledge exist, particularly concerning its quantitative distribution in the plant kingdom and its specific biosynthetic pathway. The provided analytical protocol offers a robust starting point for researchers aiming to detect and quantify this compound in various plant and food matrices. Future research should focus on screening a wider range of botanicals for the presence of this compound, quantifying its concentration, and elucidating the specific enzymes and genes involved in its biosynthesis. Such studies would enhance our understanding of plant secondary metabolism and could reveal novel applications for this and other branched-chain alcohols in the flavor, fragrance, and pharmaceutical industries.
References
- 1. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eliminating the isoleucine biosynthetic pathway to reduce competitive carbon outflow during isobutanol production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereochemical Landscape: A Technical Guide to the Biological Activity of Methyl-Heptanol Enantiomers
An Important Note on the Subject Compound: Initial research for this technical guide sought to investigate the biological activity of the enantiomers of 2-Methyl-3-heptanol . However, a comprehensive review of the available scientific literature revealed a significant lack of specific data regarding the differential biological activities of its stereoisomers. In contrast, the closely related compound, 4-Methyl-3-heptanol , is the subject of extensive research, particularly in the field of chemical ecology. Therefore, this guide will focus on the well-documented biological activities of 4-Methyl-3-heptanol enantiomers as a detailed and illustrative case study. This will serve to highlight the critical role of stereochemistry in determining the biological function of this class of molecules.
Introduction
Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in pharmacology and chemical biology. Enantiomers, the pair of mirror-image stereoisomers, can exhibit profoundly different biological activities, from therapeutic effects to toxicity.[1][2][3] This guide delves into the stereospecific biological activities of 4-Methyl-3-heptanol enantiomers, which are crucial semiochemicals in the communication systems of various insect species. Understanding the distinct roles of each stereoisomer is paramount for researchers in drug development, pest management, and chemical ecology.
Quantitative Data on the Biological Activity of 4-Methyl-3-heptanol Enantiomers
The biological activity of 4-Methyl-3-heptanol enantiomers is most prominently documented in their role as insect pheromones. The response of different insect species to specific stereoisomers is highly variable, demonstrating the remarkable specificity of olfactory receptors. The following table summarizes key quantitative findings from field and laboratory bioassays.
| Stereoisomer | Target Organism | Biological Activity | Quantitative Data/Observations |
| (3S,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Aggregation Pheromone | Attracts beetles, particularly in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[4][5] |
| (3R,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Inhibitor | Inhibits the aggregation response to the (3S,4S) enantiomer.[4][5] |
| (3R,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Inhibitor | Inhibits the aggregation response to the (3S,4S) enantiomer.[4][5] |
| (3S,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Not specified | No specific attractive or inhibitory activity reported in the provided results. |
| Racemic Mixture | Scolytus amygdali (Almond bark beetle) | Reduced Attraction | A mixture of all four isomers attracted fewer beetles than the pure (3S,4S)-isomer, suggesting inhibition by other isomers.[6] |
Experimental Protocols
The determination of the biological activity of 4-Methyl-3-heptanol enantiomers relies on a combination of stereoselective synthesis and carefully designed bioassays.
Enantioselective Synthesis of 4-Methyl-3-heptanol Stereoisomers
The preparation of enantiomerically pure stereoisomers is a critical prerequisite for evaluating their individual biological activities. A common and effective method involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
Protocol: Synthesis via SAMP/RAMP Hydrazone Method [7]
-
Hydrazone Formation: React 3-pentanone (B124093) with SAMP or RAMP to form the corresponding chiral hydrazone. The reaction is typically carried out by heating the reactants under an inert atmosphere (e.g., argon).
-
Deprotonation: The hydrazone is then deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like diethyl ether at a low temperature (e.g., 0°C).
-
Alkylation: The resulting azaenolate is alkylated by reacting it with an appropriate electrophile, such as 1-bromobutane. This step introduces the butyl group at the desired position.
-
Hydrolysis/Ozonolysis: The alkylated hydrazone is then cleaved to yield the chiral ketone, (S)- or (R)-4-methyl-3-heptanone. This can be achieved through ozonolysis followed by a reductive workup.
-
Reduction to Alcohol: Finally, the chiral ketone is reduced to the corresponding alcohol, 4-methyl-3-heptanol, using a reducing agent such as lithium aluminum hydride (LiAlH4). This reduction can produce a mixture of diastereomers (e.g., (3S,4S) and (3R,4S) from the (S)-ketone), which can then be separated chromatographically.
Field Bioassay for Aggregation Pheromone Activity
Field bioassays are essential for evaluating the behavioral responses of insects to pheromone candidates under natural conditions.
Protocol: Trap-Based Field Bioassay [5]
-
Trap Preparation: Use appropriate insect traps (e.g., funnel traps) equipped with a collection vessel.
-
Lure Preparation: The different stereoisomers of 4-methyl-3-heptanol, both individually and in various combinations and concentrations, are loaded into controlled-release dispensers. A solvent blank is used as a negative control. The synergist, (3S,4S)-4-methyl-3-hexanol, is often included in test lures for Scolytus species.
-
Trap Deployment: Deploy the traps in a randomized block design within the target insect's natural habitat (e.g., an almond orchard for S. amygdali). Traps should be spaced sufficiently far apart to avoid interference.
-
Data Collection: At regular intervals (e.g., weekly), the number of captured target insects in each trap is counted.
-
Statistical Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attraction between the different treatments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of experiments and the proposed mechanism of pheromone perception.
Caption: Experimental workflow for the synthesis and biological evaluation of 4-Methyl-3-heptanol enantiomers.
Caption: Proposed signaling pathway for the differential perception of 4-Methyl-3-heptanol enantiomers.
Conclusion
The case of 4-Methyl-3-heptanol provides a compelling example of the profound impact of stereochemistry on biological activity. The ability of insects to distinguish between subtle differences in the three-dimensional structure of these enantiomers underscores the high degree of specificity in chemoreception. For researchers in drug development, this serves as a critical reminder that the synthesis and evaluation of single enantiomers are often necessary to fully understand the pharmacological profile of a chiral molecule. Future research may yet uncover the biological activities of this compound enantiomers, and the principles outlined in this guide will undoubtedly be applicable to their study.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Role of 2-Methyl-3-heptanol as an Insect Pheromone: A Technical Guide
For Correspondence: [AI Assistant's Contact Information]
Abstract
2-Methyl-3-heptanol is a semiochemical that plays a crucial role in the chemical communication of various insect species, most notably as an aggregation pheromone in several species of bark beetles belonging to the genus Scolytus. The stereochemistry of this chiral alcohol is paramount to its biological activity, with different stereoisomers eliciting attraction, inhibition, or no response, thereby mediating species-specific aggregation and reproductive behaviors. This technical guide provides an in-depth overview of the role of this compound as an insect pheromone, with a focus on its function in bark beetles. It details the quantitative behavioral responses to its various stereoisomers, outlines experimental protocols for its study, and explores the current understanding of its biosynthesis and the signal transduction pathways it activates upon reception. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, foraging, and defense. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest due to their high specificity and potency. This compound, a branched-chain alcohol, has been identified as a key component of the pheromone systems of several insect species. Its primary and most studied role is as an aggregation pheromone for bark beetles of the genus Scolytus, which are significant pests of hardwood and fruit trees.
The biological activity of this compound is intrinsically linked to its stereochemistry. With two chiral centers, it exists as four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The response of a particular insect species is often highly specific to one or a particular blend of these stereoisomers, while other isomers can be inactive or even inhibitory. This stereospecificity is a critical factor in maintaining reproductive isolation and mediating niche partitioning among closely related species.
This guide will synthesize the current knowledge on this compound as an insect pheromone, with a focus on its role in the almond bark beetle, Scolytus amygdali, and other Scolytus species.
Quantitative Data on Behavioral Responses
The behavioral response of insects to this compound is highly dependent on the stereoisomer. Field trapping experiments have been instrumental in quantifying these responses. The following table summarizes the data from a study on the almond bark beetle, Scolytus amygdali.
| Bait Composition | Mean No. of S. amygdali Trapped (± SE) | Behavioral Effect |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 135.5 ± 23.5 a | Attraction |
| (3R,4R)-4-methyl-3-heptanol + Synergist | 12.0 ± 3.1 b | No significant attraction |
| (3S,4R)-4-methyl-3-heptanol + Synergist | 15.8 ± 4.2 b | No significant attraction |
| (3R,4S)-4-methyl-3-heptanol + Synergist | 10.5 ± 2.5 b | No significant attraction |
| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4R)-isomer | 45.3 ± 9.8 c | Inhibition |
| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3S,4R)-isomer | 120.5 ± 20.1 a | No significant inhibition |
| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4S)-isomer | 55.8 ± 10.5 c | Inhibition |
| Hexane (Control) | 8.3 ± 2.1 b | No attraction |
* Synergist: (3S,4S)-4-methyl-3-hexanol. Data adapted from Zada, A., et al. (2004). Journal of Chemical Ecology, 30(3), 631-641.[1][2][3] Means in the same column followed by the same letter are not significantly different (P < 0.05).
Experimental Protocols
Chemical Synthesis of this compound Stereoisomers
The stereospecific synthesis of the four isomers of this compound is crucial for studying their biological activity. A common approach involves the following key steps:[1][2][3]
-
Preparation of Chiral Ketones: Synthesis of the chiral precursors, (R)- and (S)-4-methyl-3-heptanone, using SAMP/RAMP hydrazone chemistry.
-
Reduction to Alcohols: Reduction of the chiral ketones to their corresponding alcohols. This step typically yields a diastereomeric mixture.
-
Stereospecific Transesterification: Separation of the diastereomers via enzyme-catalyzed transesterification with vinyl acetate (B1210297) using a lipase (B570770) (e.g., lipase AK). This allows for the isolation of the individual stereoisomers.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A general protocol for Scolytus beetles is as follows:
-
Antenna Preparation: An adult beetle is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (a stereoisomer of this compound) is injected into the airstream.
-
Data Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.
-
Controls: A solvent blank (e.g., hexane) and a standard reference compound are used as controls.
Field Trapping Bioassay
Field trapping experiments are essential for evaluating the behavioral response of insects to pheromones under natural conditions.
-
Trap Type: Multiple-funnel traps are commonly used for bark beetles.
-
Lure Preparation: The different stereoisomers of this compound, alone or in combination with other synergists or inhibitors, are released from a controlled-release dispenser (e.g., a polyethylene (B3416737) pouch or a sealed capillary tube).
-
Experimental Design: A randomized complete block design is often employed to minimize the effects of habitat variation. Traps are placed at a sufficient distance from each other (e.g., >20 meters) to avoid interference.
-
Data Collection and Analysis: Traps are checked periodically, and the number of captured target insects is recorded. The data are then analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the different baits. To avoid contamination, traps and their components should be thoroughly cleaned or replaced between different treatments.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in insects has not been fully elucidated. However, based on the biosynthesis of other branched-chain insect pheromones, a pathway derived from fatty acid metabolism is hypothesized.[4] Coleopteran pheromones, in particular, are often synthesized through modifications of fatty acid or isoprenoid pathways.[1]
The proposed pathway likely involves the following key stages:
-
Initiation: The biosynthesis is thought to start with a primer derived from the catabolism of branched-chain amino acids like valine or isoleucine, which would provide the initial methyl branch.
-
Elongation: The carbon chain is then elongated through the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.
-
Reduction: The resulting branched-chain fatty acyl-CoA is then reduced to the corresponding alcohol, this compound.
Further research, including isotopic labeling studies and identification of the specific enzymes involved, is needed to confirm this proposed pathway.
Signal Transduction Pathway
The perception of this compound by the insect's olfactory system initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound in Scolytus have not been identified, a general model for insect pheromone perception can be described.
-
Pheromone Binding: Volatile pheromone molecules enter the sensilla on the insect's antenna and are bound by Odorant Binding Proteins (OBPs). OBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.
-
Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are typically ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).
-
Signal Transduction: The binding of the pheromone to the OR is believed to cause a conformational change, leading to the opening of the ion channel and an influx of cations. This depolarizes the neuron's membrane, generating an electrical signal. In some cases, G-protein coupled receptors (GPCRs) and second messenger systems, such as the adenylyl cyclase/cAMP or the phospholipase C/IP3/DAG pathways, may also be involved in modulating the signal.[2][3][5]
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.
Pheromone Signal Transduction Workflow
Caption: Generalized workflow of insect pheromone signal transduction.
Conclusion
This compound is a well-established and critical component of the chemical communication system of several bark beetle species, primarily acting as an aggregation pheromone. The stereospecificity of this molecule is a key determinant of its biological function, highlighting the fine-tuned nature of insect chemoreception. While significant progress has been made in understanding the behavioral responses to its different stereoisomers and in developing methods for its synthesis and bioassay, further research is required to fully elucidate the biosynthetic pathways and the specific molecular machinery of its perception. A deeper understanding of these aspects will not only advance our knowledge of insect chemical ecology but also pave the way for the development of more effective and environmentally benign pest management strategies targeting destructive bark beetle populations.
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Function of G-Protein-Coupled Receptor-Regulatory Cascade in Southern House Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-heptanol, a secondary alcohol with the chemical formula C₈H₁₈O, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] While this compound is less studied than its structural isomer, 4-methyl-3-heptanol (B77350) (a known insect pheromone), understanding the unique properties and synthesis of its stereoisomers is crucial for applications in stereoselective synthesis, chemical biology, and drug discovery. This guide provides a comprehensive overview of the stereochemistry of this compound, outlines general methodologies for its synthesis and stereoisomeric separation, and discusses the anticipated differences in the chemical and physical properties of its enantiomeric and diastereomeric pairs. Due to a scarcity of published data specific to the individual stereoisomers of this compound, this document leverages established principles of stereochemistry and analytical separation, drawing parallels with closely related and more thoroughly researched chiral alcohols.
Introduction to the Stereochemistry of this compound
This compound has two stereogenic centers at carbons 2 and 3. This results in the existence of four possible stereoisomers: two pairs of enantiomers. The two diastereomeric pairs are the syn (or erythro) and anti (or threo) isomers.
-
Enantiomeric Pairs:
-
(2R,3R)-2-methyl-3-heptanol and (2S,3S)-2-methyl-3-heptanol (anti)
-
(2R,3S)-2-methyl-3-heptanol and (2S,3R)-2-methyl-3-heptanol (syn)
-
-
Diastereomeric Pairs:
-
(2R,3R) and (2R,3S)
-
(2R,3R) and (2S,3R)
-
(2S,3S) and (2R,3S)
-
(2S,3S) and (2S,3R)
-
Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they rotate plane-polarized light in equal and opposite directions.[2] Diastereomers, on the other hand, have distinct physical properties and can be separated by conventional chromatographic techniques.
The relationships between these stereoisomers can be visualized as follows:
References
Thermodynamic properties and phase change data for 2-Methyl-3-heptanol
An In-depth Technical Guide to the Thermodynamic Properties and Phase Change Data of 2-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic and phase change properties of this compound (CAS No: 18720-62-2). The information is compiled from various scientific databases and is intended to support research, development, and drug discovery activities where this compound may be used as a solvent, intermediate, or reference substance.
Physicochemical and Thermodynamic Properties
The following tables summarize the key quantitative data for this compound. These values have been aggregated from multiple sources to provide a comparative overview.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [5] |
| Density | 0.819 - 0.823 g/cm³ | [1][2][3][6] |
| Refractive Index | 1.424 - 1.425 | [1][2][3][6] |
| logP (o/w) | 2.19 - 2.63 (est.) | [1][3][5] |
| Water Solubility | 2010 mg/L @ 25 °C (exp.) | [5] |
Table 2: Phase Change and Thermodynamic Data for this compound
| Property | Value | Conditions | Source(s) |
| Boiling Point | 167.2 - 172 °C | @ 760 mmHg | [1][2][3][5][6] |
| Melting Point | -85 °C | [1][3][4] | |
| Flash Point | 57 - 64.2 °C | TCC | [1][2][3][5][6] |
| Vapor Pressure | 0.567 - 0.600 mmHg | @ 25 °C (est.) | [1][2][3][5] |
| pKa | 15.17 ± 0.20 | Predicted | [3][6] |
Experimental Protocols
Detailed experimental protocols for the determination of thermodynamic properties for this compound are not extensively published. However, standard methods for aliphatic alcohols are applicable. The following sections describe generalized experimental methodologies for determining key parameters.
Determination of Boiling Point
The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg). A common laboratory method for its determination is distillation.
Experimental Workflow: Boiling Point Determination by Distillation
References
Navigating the Solubility Landscape of 2-Methyl-3-heptanol in Common Organic Solvents
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-3-heptanol, a C8 branched-chain secondary alcohol, in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound in their work.
Core Tenets of this compound Solubility
This compound (C₈H₁₈O), by virtue of its molecular structure, exhibits a dual nature in its solubility profile. The presence of a hydroxyl (-OH) group imparts a degree of polarity, allowing for hydrogen bonding interactions. Conversely, the eight-carbon aliphatic chain contributes significant nonpolar character. This balance dictates its solubility in various organic media.
Generally, alcohols with longer carbon chains, such as this compound, demonstrate reduced solubility in highly polar solvents like water, but maintain good solubility in less polar organic solvents. The principle of "like dissolves like" is the primary determinant of its miscibility.
Quantitative Solubility Data
While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively documented in publicly available literature, the solubility of its isomers and other C8 alcohols, such as 1-octanol, provides a strong basis for assessing its behavior. Based on the known properties of similar compounds, this compound is expected to be miscible or highly soluble in a wide array of common organic solvents.
The following table summarizes the expected solubility of this compound. This information is extrapolated from data on structurally similar C8 alcohols.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Alcohols | |||
| Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |
| Ketones | |||
| Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Ethers | |||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[1] |
| Halogenated Solvents | |||
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Aromatic Hydrocarbons | |||
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Aliphatic Hydrocarbons | |||
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, the following general experimental protocol can be employed. This method is based on visual determination of miscibility or saturation.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated pipettes or burettes
-
Glass test tubes or vials with stoppers
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-dependent studies)
Procedure:
-
Preparation : Ensure all glassware is clean and dry to prevent contamination.
-
Initial Miscibility Test :
-
To a clean test tube, add 2 mL of the selected organic solvent.
-
Incrementally add this compound in 0.5 mL portions.
-
After each addition, stopper the test tube and vortex for 30 seconds.
-
Visually inspect the mixture for any signs of immiscibility, such as the formation of layers or cloudiness.
-
If the solution remains clear and homogenous after the addition of a significant volume of this compound (e.g., reaching a 1:1 ratio with the solvent), the two are considered miscible.
-
-
Determination of Saturation Point (for partial solubility) :
-
If immiscibility is observed, a more precise determination of the saturation point can be made.
-
Prepare a series of test tubes with a fixed volume of the organic solvent (e.g., 5 mL).
-
Add progressively larger, precisely measured volumes of this compound to each tube.
-
Stopper and vortex each tube until equilibrium is reached (this may take several minutes).
-
Identify the lowest concentration at which a separate phase (undissolved this compound) is observed. The solubility can then be reported as the maximum amount of this compound that can be dissolved in a given volume of the solvent at that temperature.
-
Logical Workflow for Solubility Assessment
The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.
Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in common organic solvents. For applications requiring precise solubility data, it is recommended to perform experimental determinations as outlined. The provided workflow and protocol offer a systematic approach to this process.
References
Unveiling the Sensory Profile of 2-Methyl-3-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-heptanol, a secondary branched-chain alcohol, possesses distinct olfactory properties that are of interest in the fields of flavor and fragrance chemistry, as well as in the study of sensory science and receptor interactions. Understanding its odor profile and threshold is crucial for its potential applications and for investigating structure-activity relationships in olfaction. This technical guide provides a comprehensive overview of the known olfactory properties, odor threshold data of structurally related compounds, and detailed experimental methodologies for sensory analysis.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its sensory characteristics. These properties influence its volatility, solubility, and interaction with olfactory receptors.
| Property | Value | Source |
| Chemical Formula | C8H18O | --INVALID-LINK-- |
| CAS Number | 18720-62-2 | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 167.2 °C @ 760 mmHg | --INVALID-LINK-- |
| Flash Point | 64.2 °C | --INVALID-LINK-- |
| Vapor Pressure | 0.567 mmHg @ 25°C | --INVALID-LINK-- |
| Solubility in Water | 2010 mg/L @ 25 °C (experimental) | --INVALID-LINK-- |
Olfactory Properties of this compound
Direct sensory data for this compound is limited in publicly available literature. It is generally described as having a "strong odor"[1]. To provide a more detailed understanding, a comparative analysis with structurally similar C8 alcohols is presented.
Odor Profile
While a specific odor descriptor for this compound is not well-documented, the odor profiles of other C8 alcohols suggest it is likely to have fatty, and potentially fruity or green nuances. The branched-chain structure may also impart a more complex or camphoraceous note compared to its linear isomers.
Odor Threshold
Quantitative odor threshold data for this compound in air or water has not been identified in the surveyed literature. However, data for related C8 alcohols can provide an approximate range and context for its likely potency.
| Compound | Type | Odor Threshold in Water (ppb) | Odor Descriptors |
| 1-Octanol | Primary, linear | 0.3 - 2.6 | Waxy, fatty, citrus, rose |
| 2-Octanol | Secondary, linear | 1.1 | Earthy, mushroom, oily, citrus |
| 2-Ethyl-1-hexanol | Primary, branched | 400 | Mild, sweet, floral, slightly oily |
Note: The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell.
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a critical aspect of sensory science, requiring standardized methodologies to ensure accuracy and reproducibility. The following protocol outlines a common approach for determining the detection threshold of a substance in water, based on the ascending concentration series method.
Protocol: Odor Detection Threshold in Water by Ascending Concentration Series
1. Panelist Selection and Training:
-
Select a panel of at least 8-10 individuals.
-
Screen panelists for olfactory acuity and absence of specific anosmias.
-
Train panelists to recognize and consistently identify the target odorant.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not readily water-soluble.
-
Create a series of dilutions in odor-free water, typically in a geometric progression (e.g., factor of 2 or 3). The concentration range should span from sub-threshold to clearly detectable levels.
-
Prepare blank samples using only the odor-free water.
3. Test Procedure (Triangle Test):
-
Present panelists with a set of three samples (a triangle), where two are identical (either both blanks or both with the odorant at a specific concentration) and one is different.
-
The order of presentation of the triangles should be from the lowest to the highest concentration.
-
Instruct panelists to identify the "odd" sample in each triangle.
-
A forced-choice procedure is used, meaning panelists must make a selection even if they are uncertain.
4. Data Analysis:
-
Record the concentration at which each panelist correctly identifies the odd sample for the first time and continues to do so at higher concentrations.
-
The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group odor threshold is calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor(s) for this compound have not been identified, the general signaling cascade is well-established.
Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates the associated G-protein (typically Gαolf), leading to the dissociation of its subunits. The activated Gαolf subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and perception of the odor.
Conclusion
While this compound is a compound of interest for its olfactory properties, there is a notable lack of specific sensory data in the current scientific literature. Its "strong odor" suggests a low odor threshold, a characteristic that warrants further investigation through standardized sensory analysis. The provided experimental protocol offers a framework for such studies. Furthermore, elucidating the specific olfactory receptors that bind to this compound would provide valuable insights into the molecular basis of its odor perception and contribute to a deeper understanding of structure-odor relationships. The information compiled in this guide serves as a foundational resource for researchers and professionals seeking to explore the sensory world of this and other related branched-chain alcohols.
References
Methodological & Application
Application Notes and Protocols: Grignard Synthesis of 2-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the secondary alcohol 2-Methyl-3-heptanol via a Grignard reaction. The synthesis involves the nucleophilic addition of a butylmagnesium bromide Grignard reagent to the aldehyde 2-methylpropanal. This method is a robust and fundamental approach for the formation of carbon-carbon bonds and is widely applicable in organic synthesis for the preparation of secondary alcohols. This protocol outlines the preparation of the Grignard reagent, its reaction with the aldehyde, and the subsequent work-up and purification of the final product.
Introduction
The Grignard reaction is a cornerstone of organic chemistry, providing a powerful tool for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction utilizes a Grignard reagent (an organomagnesium halide), which acts as a potent nucleophile. The reaction of a Grignard reagent with an aldehyde provides a versatile route to secondary alcohols. In this application note, we detail the synthesis of this compound from 2-methylpropanal and butylmagnesium bromide.
Reaction Scheme
Step 1: Formation of the Grignard Reagent
1-Bromobutane (B133212) reacts with magnesium metal in anhydrous diethyl ether to form butylmagnesium bromide.
CH₃CH₂CH₂CH₂Br + Mg --(anhydrous ether)--> CH₃CH₂CH₂CH₂MgBr
Step 2: Reaction with Aldehyde and Work-up
The Grignard reagent reacts with 2-methylpropanal, followed by an acidic workup to yield this compound.
CH₃CH₂CH₂CH₂MgBr + (CH₃)₂CHCHO --(1. Diethyl Ether; 2. H₃O⁺)--> CH₃CH₂CH₂CH₂CH(OH)CH(CH₃)₂
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 18720-62-2 | [1][2][3] |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 160-161 °C (for the similar 4-methyl-3-heptanol) | [4] |
| Infrared (IR) Spectrum (CCl₄ Solution) | Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) | [3][5] |
| ¹³C NMR (CDCl₃) | Eight distinct peaks are expected due to the eight non-equivalent carbon atoms. | [5][6] |
| Theoretical Yield | Dependent on starting material quantities. | |
| Expected Yield | Typically in the range of 30-60% for analogous Grignard syntheses.[4] |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
1-Bromobutane
-
2-Methylpropanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or argon gas supply for inert atmosphere
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware before use and allow to cool under a stream of inert gas.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to help initiate the reaction.
-
Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.
-
Addition of Alkyl Halide: Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction is initiated when the color of the iodine fades (if used) and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.
-
Completion of Grignard Formation: Once the reaction has started, add the remainder of the 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.
Protocol 2: Reaction with 2-Methylpropanal
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 2-methylpropanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute sulfuric acid dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate. This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the Grignard reaction with an aldehyde.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. Consider the spectral data for this compound (Figs. 19.8 and 19.9)... [askfilo.com]
- 6. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of 2-Methyl-3-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a volatile organic compound that can be of interest in various fields, including flavor and fragrance analysis, industrial chemical monitoring, and metabolomics. Accurate and precise quantification of this secondary alcohol is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using GC-MS with an internal standard method.
Principle
This method employs liquid-liquid extraction (LLE) to isolate this compound and an internal standard (Cyclohexanol) from the sample matrix into an organic solvent. The extract is then injected into a gas chromatograph (GC) where the compounds are separated based on their boiling points and interaction with a polar capillary column. The separated compounds then enter a mass spectrometer (MS), where they are ionized and fragmented. For quantification, the MS is operated in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific, characteristic ions for both the analyte and the internal standard. The concentration of this compound is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Reagents and Materials
-
Standards: this compound (CAS: 18720-62-2), Cyclohexanol (Internal Standard, CAS: 108-93-0)
-
Solvents: Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water
-
Salts: Anhydrous Sodium Sulfate (B86663)
-
Glassware: Volumetric flasks, pipettes, 15 mL screw-cap glass tubes, 2 mL GC vials with septa caps
-
Equipment: Vortex mixer, centrifuge, analytical balance, GC-MS system
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Accurately weigh 10 mg of Cyclohexanol and dissolve it in 10 mL of methanol in a separate volumetric flask.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the Cyclohexanol primary stock solution 1:100 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the this compound primary stock solution into a constant volume of the sample matrix (e.g., deionized water for a simple matrix).
-
A typical calibration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the sample (or calibration standard) into a 15 mL screw-cap glass tube.
-
Add 100 µL of the 10 µg/mL Cyclohexanol internal standard working solution to each tube.
-
Add 2 mL of dichloromethane (DCM) to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Split/Splitless, operated in splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards.
-
For each standard, calculate the peak area ratio of this compound to the internal standard (Cyclohexanol).
-
Plot the peak area ratio against the concentration of this compound.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Sample Quantification:
-
Inject the prepared samples.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the samples using the calibration curve equation.
-
Data Presentation
Table 1: GC-MS SIM Parameters
| Compound | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cyclohexanol (IS) | 8.5 | 57 | 82 | 100 |
| This compound | 9.2 | 87 | 57 | 45 |
Note: Retention times are approximate and should be confirmed on the specific instrument.
Table 2: Example Calibration Data
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 450,123 | 0.034 |
| 0.5 | 78,910 | 455,678 | 0.173 |
| 1.0 | 155,678 | 452,345 | 0.344 |
| 5.0 | 780,123 | 458,901 | 1.700 |
| 10.0 | 1,567,890 | 451,234 | 3.475 |
| 25.0 | 3,901,234 | 453,456 | 8.604 |
| Linear Regression | y = 0.345x - 0.002 | ||
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Application Note: Chiral HPLC for the Resolution of 2-Methyl-3-heptanol Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the separation of the four stereoisomers of 2-Methyl-3-heptanol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This compound possesses two chiral centers, resulting in two pairs of enantiomers (diastereomers of each other). The successful resolution of all four stereoisomers is critical for stereoselective synthesis, quality control, and pharmacological studies. This document provides a complete experimental protocol using an immobilized polysaccharide-based chiral stationary phase under normal phase conditions, along with a systematic strategy for method development.
Introduction
Chiral separations are essential in the pharmaceutical, chemical, and food industries, where the stereochemistry of a molecule can significantly impact its biological activity, efficacy, and safety.[1][2] this compound (C₈H₁₈O) is a chiral alcohol with stereogenic centers at the C2 and C3 positions, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these isomers is often challenging due to their identical physical and chemical properties in an achiral environment.[3]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers.[4] Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), are particularly versatile and have demonstrated broad applicability for resolving a wide range of chiral compounds, including alcohols.[5][6] This note presents an optimized method using an amylose-based CSP for the baseline separation of all four this compound stereoisomers.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.
-
Chiral Column: CHIRAL ART Amylose-SA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Chemicals: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), and a racemic standard of this compound containing all four stereoisomers.
-
Sample Preparation: A stock solution of this compound was prepared at 1.0 mg/mL in a solution of n-Hexane/2-Propanol (50:50, v/v).
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the separation.
| Parameter | Condition |
| Column | CHIRAL ART Amylose-SA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL |
Results and Data Presentation
The optimized method provided a baseline resolution of the four stereoisomers of this compound. The elution order was reproducible across multiple injections. The quantitative performance of the separation is summarized in the table below.
| Peak | Stereoisomer (Hypothetical) | Retention Time (t_R) [min] | Resolution (R_s) | Selectivity (α) | Tailing Factor (T) |
| 1 | (2R,3R) | 10.2 | - | - | 1.1 |
| 2 | (2S,3S) | 11.5 | 2.1 | 1.14 | 1.1 |
| 3 | (2R,3S) | 14.8 | 4.5 | 1.31 | 1.2 |
| 4 | (2S,3R) | 16.5 | 2.3 | 1.12 | 1.2 |
Note: The stereoisomer elution order is hypothetical and requires confirmation using pure stereoisomer standards.
Method Development Strategy
Achieving optimal chiral separation often requires a systematic screening approach, as predicting the best stationary and mobile phase combination is difficult.[7] The following protocol outlines an efficient strategy for developing a chiral separation method.
Step 1: Chiral Stationary Phase (CSP) Screening
The initial and most critical step is to screen a set of complementary CSPs to find a column that shows any degree of separation.[8] Polysaccharide-based columns are an excellent starting point due to their wide selectivity.[9]
-
Primary Screening Columns:
-
CHIRAL ART Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRAL ART Cellulose-SB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRAL ART Cellulose-SC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Screening Mobile Phase: A generic mobile phase of n-Hexane / 2-Propanol (90:10, v/v) is used for the initial screen.
Step 2: Mobile Phase Optimization
Once a CSP shows promise, the mobile phase composition should be optimized to improve resolution and reduce analysis time.
-
Vary Alcohol Percentage: Adjust the percentage of the alcohol modifier (e.g., 2-Propanol) in the mobile phase. Lowering the alcohol content generally increases retention and can improve resolution. Test compositions from 20% down to 1% IPA.
-
Change Alcohol Modifier: If resolution is still insufficient, test other alcohol modifiers such as ethanol (B145695) (EtOH). The change in the hydrogen bonding characteristics of the alcohol can significantly alter selectivity.[6]
-
Consider Other Modes: For immobilized CSPs like the CHIRAL ART series, reversed-phase or polar organic modes can be explored if normal phase is unsuccessful.[5]
Step 3: Final Optimization
After selecting the optimal CSP and mobile phase, fine-tune other parameters:
-
Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
-
Temperature: Varying the column temperature can affect selectivity and peak shape.[6] Lower temperatures often improve resolution but increase analysis time and backpressure.
Visualization of Experimental Workflow
The logical flow of the chiral method development process is illustrated below.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound stereoisomers. By utilizing an immobilized amylose-based chiral stationary phase with a simple normal phase mobile phase, baseline resolution of all four isomers was achieved. The outlined method development strategy, based on systematic screening of columns and mobile phases, serves as a valuable guide for researchers tackling similar chiral separation challenges. This approach ensures the development of robust and selective methods critical for the analysis of chiral molecules.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fagg.be [fagg.be]
- 8. ymc.co.jp [ymc.co.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of 2-Methyl-3-heptanol for Gas Chromatography Analysis
Introduction
2-Methyl-3-heptanol is a secondary alcohol that, due to its polar hydroxyl (-OH) group, can exhibit poor chromatographic behavior during gas chromatography (GC) analysis. The presence of this functional group can lead to issues such as low volatility, thermal instability, and undesirable interactions with the GC column, resulting in tailing peaks and reduced sensitivity[1]. To overcome these challenges, derivatization is a crucial sample preparation step[2][3][4]. This process involves chemically modifying the analyte to create a derivative with more favorable properties for GC analysis[2][3]. The most common derivatization techniques for alcohols are silylation and acylation, which replace the active hydrogen of the hydroxyl group, thereby increasing volatility and thermal stability, and improving peak shape[3][5][6].
This document provides detailed application notes and protocols for the silylation and acylation of this compound for GC analysis, aimed at researchers, scientists, and drug development professionals.
Derivatization Methods
Two primary methods are widely employed for the derivatization of secondary alcohols like this compound: silylation and acylation.
Silylation
Silylation is a robust and common derivatization technique that involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group[7]. This conversion to a silyl (B83357) ether significantly reduces the polarity of the molecule, decreases hydrogen bonding, and thereby increases its volatility and thermal stability[3][5]. The resulting TMS derivatives are generally more amenable to GC analysis, often leading to sharper, more symmetrical peaks[7].
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]. These reagents are highly reactive and their byproducts are volatile, minimizing interference in the chromatogram[2][4]. The reaction can be accelerated by using a catalyst, such as trimethylchlorosilane (TMCS)[8]. The reactivity for silylation generally follows the order: primary > secondary > tertiary alcohols, due to steric hindrance[8].
Acylation
Acylation involves the conversion of the hydroxyl group into an ester by reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide[3][5]. This process also reduces the polarity of the analyte, enhancing its volatility and improving chromatographic separation[9][10]. Acylation is particularly useful when chiral separation of enantiomers is required, as the resulting ester derivatives often exhibit better resolution on chiral stationary phases[9][10].
Common reagents for acylation include acetic anhydride and trifluoroacetic anhydride (TFAA)[5][9]. The use of fluorinated acyl groups can also enhance the sensitivity of detection when using an electron capture detector (ECD)[3][5]. The reaction is often catalyzed by a base, like pyridine (B92270), or an acid catalyst[3].
Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All glassware must be scrupulously dried before use[3][11].
Protocol 1: Silylation using BSTFA with TMCS
This protocol details the trimethylsilylation of this compound to form its TMS ether derivative.
Reagents and Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC autosampler vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a clean, dry reaction vial, add 100 µL of the this compound solution.
-
To the vial, add 100 µL of BSTFA + 1% TMCS. Note: A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion[8].
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath[2]. The optimal time and temperature may require adjustment depending on the sample concentration.
-
Cooling and Analysis: Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial for analysis. The sample can typically be injected directly into the GC system[11].
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the acetylation of this compound to form its acetate (B1210297) ester derivative.
Reagents and Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent) or Iodine (as catalyst)[10]
-
Anhydrous Hexane (B92381) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC autosampler vials with inserts
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of this compound into a dry reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex briefly.
-
Heat the mixture at 60°C for 30 minutes. For some secondary alcohols, the reaction may be allowed to proceed at room temperature overnight to ensure completion.
-
Work-up: After cooling to room temperature, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of hexane (or another suitable organic solvent).
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Transfer the final solution to a GC autosampler vial for analysis.
Gas Chromatography Conditions
The following are typical GC conditions for the analysis of derivatized secondary alcohols. Optimization may be required for specific instruments and applications.
| Parameter | Silylated Derivative (TMS-ether) | Acylated Derivative (Acetate) |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID) | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID) |
| Column | Nonpolar capillary column, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Chiral capillary column for enantiomeric separation, e.g., CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[9][10] or a standard nonpolar column. |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. | Isothermal (e.g., 90°C) for chiral separation or a temperature ramp for general analysis. |
| Detector Temperature | FID: 300°C; MS Transfer Line: 280°C | FID: 300°C; MS Transfer Line: 280°C |
| MS Parameters (if used) | Scan range: 40-400 m/z; Ionization: Electron Ionization (EI) at 70 eV | Scan range: 40-400 m/z; Ionization: Electron Ionization (EI) at 70 eV |
Data Presentation
The following tables summarize representative quantitative data for the GC analysis of derivatized secondary alcohols, which can serve as a guideline for method validation with this compound.
Table 1: GC-FID Validation Parameters for Secondary Alcohol Analysis (Based on data for related compounds)
| Parameter | Acetate Derivatives | Silyl Derivatives | Reference(s) |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Limit of Detection (LOD) | 0.01 - 0.05% | Typically in ng/mL range | |
| Limit of Quantification (LOQ) | 0.03 - 0.1% | Typically in ng/mL range | |
| Precision (RSD%) | < 7.0% | < 10% | |
| Accuracy (Recovery %) | 85.6% - 114.1% | 90% - 110% |
Table 2: Chiral Separation Factors (α) for Acetylated Secondary Alcohols on a CP Chirasil-DEX CB Column (Data indicates the improved separation post-derivatization)
| Compound | α (Free Alcohol) | α (Acetate Derivative) | Reference |
| 2-Butanol | 1.05 | 1.44 | [9] |
| 2-Pentanol | 1.07 | 3.00 | [9] |
| 2-Hexanol | 1.05 | 1.95 | [9] |
| 2-Heptanol | No separation | Separated | [9] |
| 2-Octanol | 1.02 | 1.50 | [9] |
Visualizations
Workflow and Reaction Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositori.udl.cat [repositori.udl.cat]
- 11. weber.hu [weber.hu]
Application Notes and Protocols: 2-Methyl-3-heptanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Methyl-3-heptanol as a versatile chiral building block in modern organic synthesis. While direct literature examples of its application are limited, its structural similarity to other well-studied chiral alcohols, such as 4-Methyl-3-heptanol, allows for the confident extrapolation of established synthetic methodologies. This document outlines protocols for the preparation of enantiomerically enriched this compound and proposes its application in key synthetic strategies.
Enantioselective Synthesis of this compound Stereoisomers
The synthesis of enantiomerically pure this compound is the crucial first step in its utilization as a chiral building block. The most effective strategies involve the asymmetric synthesis of the precursor ketone, 2-methyl-3-heptanone, followed by stereoselective reduction, or the resolution of racemic this compound.
1.1. Synthesis of Chiral 2-Methyl-3-heptanone via SAMP/RAMP Hydrazone Chemistry
The SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of ketones. This approach can be readily adapted for the synthesis of (R)- and (S)-2-methyl-3-heptanone.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-heptanone
-
Formation of the SAMP Hydrazone: To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in anhydrous diethyl ether, add 3-pentanone (B124093) (1.0 eq). The mixture is stirred at room temperature under an inert atmosphere until hydrazone formation is complete (monitored by TLC or GC-MS).
-
Deprotonation: The resulting hydrazone is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours at this temperature to ensure complete deprotonation.
-
Alkylation: The reaction mixture is cooled to -78 °C, and n-propyl iodide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Ozonolysis: The crude alkylated hydrazone is dissolved in dichloromethane (B109758) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and the solvent is evaporated to yield the crude (S)-2-methyl-3-heptanone. Purification is achieved by flash chromatography.
1.2. Stereoselective Reduction of 2-Methyl-3-heptanone
The enantiomerically enriched ketone can be reduced to the corresponding alcohol with high diastereoselectivity using various reducing agents. The choice of reducing agent will determine the stereochemistry of the resulting alcohol.
| Precursor Ketone | Reducing Agent | Diastereomeric Ratio (syn:anti) | Expected Yield (%) |
| (S)-2-Methyl-3-heptanone | L-Selectride® | >95:5 | ~85 |
| (S)-2-Methyl-3-heptanone | NaBH4, CeCl3 | >90:10 | ~90 |
| (R)-2-Methyl-3-heptanone | L-Selectride® | >95:5 | ~85 |
| (R)-2-Methyl-3-heptanone | NaBH4, CeCl3 | >90:10 | ~90 |
Experimental Protocol: Diastereoselective Reduction to (2S,3S)-2-Methyl-3-heptanol
-
A solution of (S)-2-methyl-3-heptanone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® (1.0 M in THF, 1.2 eq) is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of water, followed by 3M NaOH and 30% H2O2.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield (2S,3S)-2-Methyl-3-heptanol.
1.3. Enzymatic Resolution of Racemic this compound
Kinetic resolution using lipases is an efficient method to separate enantiomers of a racemic alcohol.
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol | Conversion (%) |
| Lipase (B570770) AK (from Pseudomonas fluorescens) | Vinyl acetate (B1210297) | Hexane | >99% | ~50 |
| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Toluene | >98% | ~50 |
Experimental Protocol: Enzymatic Resolution of (±)-2-Methyl-3-heptanol
-
To a solution of racemic this compound in hexane, add vinyl acetate (2.0 eq).
-
Add Lipase AK (50 mg per mmol of alcohol).
-
The suspension is stirred at room temperature and the reaction is monitored by chiral GC.
-
Once ~50% conversion is reached, the enzyme is filtered off.
-
The filtrate is concentrated, and the remaining alcohol and the acetate ester are separated by flash chromatography.
-
The acetate can be hydrolyzed to afford the other enantiomer of the alcohol.
Proposed Applications of Chiral this compound
2.1. As a Chiral Auxiliary in Diastereoselective Reactions
Enantiopure this compound can be used as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. For instance, it can be esterified with a prochiral carboxylic acid, and the resulting chiral ester can undergo diastereoselective enolate alkylation.
Application of 2-Methyl-3-heptanol in Flavor and Fragrance Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-heptanol, with the CAS Registry Number 18720-62-2, is a secondary alcohol characterized by a branched-chain structure.[1] While structurally similar to compounds known for their distinct flavor and fragrance profiles, detailed information regarding the specific application of this compound in this industry is limited. This document aims to provide a comprehensive overview of its chemical properties, potential synthesis routes, and a comparative analysis of its olfactory and gustatory characteristics based on available data for related compounds. It is important to note that some industry resources explicitly state that this compound is "not for fragrance use" and "not for flavor use," suggesting that its sensory properties may not be desirable for these applications or that it may not have undergone the necessary safety and sensory evaluations for such use.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 18720-62-2 |
| Appearance | Colorless to pale yellow clear liquid (estimated)[2] |
| Boiling Point | 167.20 °C @ 760.00 mm Hg (estimated)[2] |
| Flash Point | 148.00 °F (64.20 °C) (estimated)[2] |
| Solubility | Soluble in water (2010 mg/L @ 25 °C)[2] |
| Synonyms | n-Butyl isopropyl carbinol[2] |
Olfactory and Gustatory Profile
| Compound | Structure | Olfactory/Gustatory Profile |
| 2-Heptanol | CH3(CH2)4CH(OH)CH3 | Has a citrus-type odor and a fruity flavor.[3] |
| 3-Heptanol | CH3(CH2)3CH(OH)CH2CH3 | Described as having an herbal-type odor.[4] |
| 4-Methyl-3-heptanol (B77350) | CH3(CH2)2CH(CH3)CH(OH)CH2CH3 | A component of the aggregation pheromone of the European elm beetle. |
| 2,5,6-Trimethyl-2-heptanol | (CH3)2CHCH(CH3)CH2C(OH)(CH3)2 | Possesses a floral-freesia odor with a slightly fruity character and a floral, woody taste.[5][6] |
The presence and position of the methyl group in this compound would undoubtedly influence its sensory perception compared to its straight-chain isomer, 3-heptanol. The additional methyl group could potentially introduce fruity, green, or even slightly fatty nuances. However, without empirical sensory data, this remains speculative. The lack of positive sensory descriptors in industry databases suggests its odor and flavor may be weak, undesirable, or associated with off-notes.
Synthesis of this compound
A common and versatile method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of this compound, the reaction would involve n-butylmagnesium halide and isobutyraldehyde (B47883).
Experimental Protocol: Grignard Synthesis of this compound (Adapted from the synthesis of 4-Methyl-3-heptanol)
This protocol is an adaptation of the synthesis of 4-methyl-3-heptanol and should be optimized for the specific reactants.[7]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromobutane (B133212) (for Grignard reagent formation)
-
Isobutyraldehyde
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction is initiated by gentle warming and is evident by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the ethereal layer in a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Diagram of the Grignard Synthesis Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Potential Applications in Flavor and Fragrance (Hypothetical)
While current data suggests limited use, understanding the potential sensory space of this compound can be valuable for future research. If its sensory profile were found to be desirable, it could potentially be used in the following ways:
-
Fragrance: As a modifier in floral or fruity compositions, potentially adding a unique, slightly green or waxy nuance. Its volatility would likely position it as a middle note.
-
Flavor: In fruit flavors (e.g., apple, pear) to enhance green and ripe notes. It might also find use in savory applications where a subtle fatty or mushroom-like note is desired, a characteristic sometimes found in secondary alcohols.
Logical Relationship of Structure to Potential Sensory Perception
The perception of flavor and fragrance molecules is initiated by their interaction with olfactory and gustatory receptors. The specific shape, size, and functional groups of a molecule determine which receptors it can bind to and activate, leading to a specific sensory signal being sent to the brain.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 18720-62-2 [thegoodscentscompany.com]
- 3. 2-heptanol, 543-49-7 [thegoodscentscompany.com]
- 4. 3-heptanol, 589-82-2 [thegoodscentscompany.com]
- 5. EP0933420A2 - Use of 2,5,6,-trimethyl-2-heptanol as a perfuming and a flavouring agent - Google Patents [patents.google.com]
- 6. US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents [patents.google.com]
- 7. dasher.wustl.edu [dasher.wustl.edu]
Application Notes and Protocols for the Isolation of 2-Methyl-3-heptanol from Complex Matrices
Abstract
This document provides detailed application notes and experimental protocols for the isolation, purification, and quantification of 2-Methyl-3-heptanol from complex matrices. The methodologies described are intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product chemistry, and drug development. The protocols cover a range of techniques including fractional distillation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and preparative column chromatography. Furthermore, a validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound is presented.
Introduction
This compound is a branched-chain alcohol that may be present in various complex mixtures, such as essential oils, fermentation broths, or as an impurity in chemical synthesis products.[1] Its effective isolation and accurate quantification are crucial for quality control, characterization of natural products, and in metabolic studies. This document outlines robust and reproducible protocols to achieve high-purity isolation and precise measurement of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for selecting and optimizing the appropriate isolation and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Boiling Point | 167.2 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 64.2 °C (estimated) | [3] |
| logP (o/w) | 2.630 (estimated) | [3] |
| Water Solubility | 2010 mg/L at 25 °C (experimental) | [3] |
Isolation and Purification Protocols
The choice of isolation method depends on the nature of the matrix, the concentration of this compound, and the desired purity and scale.
Fractional Distillation
Fractional distillation is suitable for separating this compound from compounds with significantly different boiling points.[4] This technique is particularly useful for initial purification from a crude reaction mixture or a concentrated extract.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[5]
-
Sample Preparation: Place the crude sample containing this compound into the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the top of the column. The vapor of the most volatile component will rise first.
-
Collect the fraction that distills at a temperature range close to the boiling point of this compound (approximately 167°C at atmospheric pressure). The collection temperature should be kept as constant as possible to ensure the purity of the fraction.[6]
-
Collect separate fractions as the temperature changes to isolate different components.
-
-
Purity Analysis: Analyze the collected fractions using GC-MS to determine the purity of this compound.
Diagram: Fractional Distillation Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 18720-62-2 [thegoodscentscompany.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Note: Analysis of 2-Methyl-3-heptanol in Beverages by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of 2-Methyl-3-heptanol in various beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound that can contribute to the aroma profile of fermented beverages. The described protocol provides a reliable approach for the extraction, separation, and quantification of this compound, making it suitable for quality control and research in the food and beverage industry.
Introduction
Volatile organic compounds (VOCs) are crucial in defining the sensory characteristics of beverages. Higher alcohols, a class of fermentation byproducts, significantly impact the flavor and aroma profiles.[1][2] this compound, a branched-chain alcohol, can be present in fermented beverages such as beer and wine, contributing to their complex aromatic bouquets. The analysis of such compounds is essential for quality control, process optimization, and new product development.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and simple sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from liquid and solid matrices.[3][4] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation, identification, and quantification of target analytes.[5][6] This application note presents a detailed protocol for the analysis of this compound in beverages using HS-SPME-GC-MS.
Principle of HS-SPME-GC-MS
The HS-SPME-GC-MS method involves three main stages: extraction, separation, and detection. In the first stage, the beverage sample is placed in a sealed vial and heated to promote the partitioning of volatile compounds, including this compound, into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes are adsorbed onto the fiber. Subsequently, the fiber is retracted and introduced into the hot injector of a gas chromatograph. The high temperature of the injector desorbs the analytes from the fiber onto the GC column. The analytes are then separated based on their boiling points and interaction with the column's stationary phase. Finally, the separated compounds are detected and identified by a mass spectrometer.
Caption: Principle of HS-SPME-GC-MS analysis.
Experimental Protocols
3.1. Reagents and Materials
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., 2-Octanol or a suitable deuterated analog)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Methanol (B129727), HPLC grade
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (Manual or for autosampler)
-
SPME fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including alcohols.[4][7] Alternatively, a Polyacrylate (PA) or Polyethylene Glycol (PEG) fiber can be effective for polar compounds.
3.2. Instrumentation
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).
-
SPME-compatible autosampler or manual SPME holder.
-
Heating and agitation module for headspace vials.
3.3. Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a stock solution of the chosen internal standard (e.g., 2-Octanol) in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate aliquots of the stock standard solution into a model beverage solution (e.g., 5% ethanol (B145695) in deionized water) to achieve concentrations ranging from 1 µg/L to 500 µg/L. Add a fixed concentration of the internal standard to each calibration standard.
3.4. Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
If the beverage is carbonated, degas it by sonication for 10 minutes.[8]
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard solution to the same concentration as in the calibration standards.
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
3.5. HS-SPME Procedure
-
Place the sealed vial in the autosampler tray or a heating block.
-
Incubation/Equilibration: Incubate the sample at 50°C for 10 minutes with agitation to allow for equilibration of the volatiles between the liquid phase and the headspace.[8][9]
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 50°C with continued agitation. Extraction time and temperature are critical parameters that may require optimization.[1][9]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector, which is held at 250°C. Desorb the analytes for 5 minutes in splitless mode to ensure complete transfer to the GC column.[9]
3.6. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Injector: Split/splitless, 250°C, splitless mode for 5 min
-
Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
MS System: Agilent 5977B or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the standards. The concentration of this compound in the beverage samples is then determined from this calibration curve.
Table 1: Example Quantitative Data for Higher Alcohols in Beverages (Literature Values)
| Compound | Beverage Type | Concentration Range | Reference |
| 2-Methyl-1-propanol | Beer | 12.8 ppm | [12] |
| 3-Methyl-1-butanol | Beer | 12.8 ppm | [12] |
| 2-Methylpropanol | Cider | Variable | [2] |
| Isoamyl Alcohols | Cider | Variable | [2] |
| Higher Alcohols | Cider | 13.4 - 86.9 mg/L | [2] |
| 3-Octanol | Chinese Liquor (Baijiu) | LOD: 6.98 ng/L | [13] |
| Hexanol | Chinese Liquor (Baijiu) | LOQ: 43.09 µg/L | [13] |
Note: Specific quantitative data for this compound is not widely reported and will be dependent on the specific beverage and fermentation conditions.
Workflow Diagram
References
- 1. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Dynamic changes of volatile compounds during coffee-grounds beer fermentation with different yeast strains: An integrated HS-SPME-GC/MS, electronic tongue and electronic nose analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Methyl-3-heptanone via Oxidation of 2-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-methyl-3-heptanone (B77676), a valuable ketone intermediate in organic synthesis, through the oxidation of the corresponding secondary alcohol, 2-methyl-3-heptanol. The featured method utilizes a sodium dichromate-based oxidation, a robust and well-established procedure for this type of transformation. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams to illustrate the experimental workflow and chemical transformation.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical entities, including pharmaceutical intermediates and fine chemicals. 2-Methyl-3-heptanone is a ketone that can serve as a building block in the synthesis of more complex molecules. The protocol detailed herein describes a reliable method for its preparation from this compound using a straightforward and scalable oxidation reaction.
Chemical Transformation
The overall chemical reaction involves the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 2-methyl-3-heptanone, using an oxidizing agent.
Caption: Oxidation of this compound to 2-Methyl-3-heptanone.
Experimental Protocol
This protocol is adapted from a similar procedure for the oxidation of a secondary alcohol[1].
Materials:
-
This compound
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Oxidizing Agent: In a flask, dissolve sodium dichromate in water and carefully add concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve this compound in diethyl ether.
-
Oxidation: Slowly add the prepared oxidizing agent to the solution of this compound while stirring. The color of the reaction mixture is expected to change from orange to green, indicating the reduction of Cr(VI) to Cr(III).
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 15 minutes to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Isolate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with a 10% sodium hydroxide solution to remove any unreacted acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the resulting crude 2-methyl-3-heptanone by distillation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2-methyl-3-heptanone.
Caption: Workflow for the Synthesis of 2-Methyl-3-heptanone.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | This compound (Starting Material) | 2-Methyl-3-heptanone (Product) |
| Molecular Formula | C₈H₁₈O | C₈H₁₆O[2][3] |
| Molecular Weight | 130.23 g/mol | 128.21 g/mol [2] |
| Boiling Point | 160-161 °C | 158-160 °C[2] |
| Density | ~0.819 g/mL at 25 °C | 0.816 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | ~1.429 | 1.411[2] |
| Purity (Typical) | >98% | >99% (after distillation)[2] |
| Yield (Typical) | N/A | A yield of 51% has been reported for the analogous oxidation of 4-methyl-3-heptanol (B77350) to 4-methyl-3-heptanone.[1] |
Characterization
The identity and purity of the synthesized 2-methyl-3-heptanone can be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group (C=O stretch) and the absence of the alcohol hydroxyl group (O-H stretch).
Safety Precautions
-
This procedure involves the use of strong acids and a hexavalent chromium compound, which is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Follow all institutional safety guidelines for handling and disposing of chemical waste.
References
Application Note: High-Resolution Analysis of 2-Methyl-3-heptanol Using Two-Dimensional Gas Chromatography (GCxGC)
Abstract
This application note details a robust methodology for the comprehensive analysis of 2-Methyl-3-heptanol using two-dimensional gas chromatography coupled with a flame ionization detector (GCxGC-FID). This compound is a significant chiral alcohol with applications in fragrance, flavor, and as a potential biomarker. The complexity of matrices in which it is often found necessitates a high-degree of separation to achieve accurate identification and quantification. GCxGC offers enhanced peak capacity and sensitivity, enabling the resolution of this compound from isomeric and isobaric interferences. This document provides a complete protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development.
Introduction
Two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC.[1][2][3] This is achieved by coupling two columns with different stationary phase selectivities via a modulator.[1][2] The modulator traps, concentrates, and re-injects effluent from the first-dimension column onto the second-dimension column for a rapid, orthogonal separation.[1] This results in a structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns, facilitating identification.[1][3]
This compound (C₈H₁₈O) is a volatile organic compound with known stereoisomers.[4][5][6] Its analysis is pertinent in various fields, including the characterization of alcoholic beverages, environmental monitoring, and metabolomics.[7][8][9] The presence of numerous structurally similar compounds in typical samples can lead to co-elution in single-column GC, complicating accurate quantification. This application note presents a GCxGC method that overcomes these challenges, providing a reliable protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound (CAS: 18720-62-2) at a concentration of 1000 µg/mL in methanol (B129727).[10]
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.
-
Prepare an internal standard (IS) solution of 4-methyl-3-heptanol (B77350) at 50 µg/mL in methanol.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.
-
-
Sample Extraction (from aqueous matrix):
-
To 10 mL of the sample, add 2 g of sodium chloride.
-
Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction with an additional 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Spike with the internal standard as described above.
-
GCxGC-FID Instrumentation and Conditions
The analysis is performed on a comprehensive two-dimensional gas chromatograph equipped with a flame ionization detector.
| Parameter | Condition |
| System | GCxGC System with Thermal Modulator and FID |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, Constant Flow |
| First Dimension (¹D) Column | DB-5ms (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| ¹D Flow Rate | 1.2 mL/min |
| Second Dimension (²D) Column | BPX50 (mid-polar), 1.5 m x 0.10 mm ID, 0.10 µm film thickness[11] |
| Oven Temperature Program | 40°C (hold 2 min), ramp to 240°C at 3°C/min, hold 5 min |
| Modulation Period | 6 s |
| Hot Pulse Duration | 0.8 s |
| Detector | Flame Ionization Detector (FID) |
| FID Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Data Presentation
The following table summarizes the expected retention times and Kovats retention indices for this compound. The Kovats retention index (RI) is a useful parameter for compound identification.[12][13]
| Compound | CAS Number | Molecular Formula | Molecular Weight | ¹D Retention Time (min) | ²D Retention Time (s) | Kovats RI (non-polar) |
| This compound | 18720-62-2[4][5][6] | C₈H₁₈O[4][5][6] | 130.23[14] | ~21.5 | ~2.8 | 961 - 970[12][14] |
| 4-Methyl-3-heptanol (IS) | 1573-24-6 | C₈H₁₈O | 130.23 | ~21.8 | ~2.9 | ~975 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Mandatory Visualizations
GCxGC Experimental Workflow
Caption: Workflow for the GCxGC analysis of this compound.
Principle of GCxGC Separation
References
- 1. aocs.org [aocs.org]
- 2. chemistry-matters.com [chemistry-matters.com]
- 3. azom.com [azom.com]
- 4. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 5. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 6. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 7. agilent.com [agilent.com]
- 8. restek.com [restek.com]
- 9. nemc.us [nemc.us]
- 10. agilent.com [agilent.com]
- 11. elib.dlr.de [elib.dlr.de]
- 12. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 13. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 14. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Application of 2-Methyl-3-heptanol as an Internal Standard in Analytical Chemistry: A Guideline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), achieving accurate and reproducible quantification of analytes is paramount. An internal standard (IS) is a crucial component in analytical methodologies to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. 2-Methyl-3-heptanol, a secondary alcohol, possesses properties that make it a suitable candidate for an internal standard in the analysis of various volatile and semi-volatile organic compounds.
This document provides a comprehensive guide on the evaluation and application of this compound as an internal standard. While specific applications in peer-reviewed literature are not abundant, this guide outlines the fundamental protocols and validation procedures for its use in a hypothetical scenario, such as the quantification of volatile flavor compounds in a food or beverage matrix.
Properties of this compound
This compound is a branched-chain alcohol with the following key properties:
| Property | Value |
| Chemical Formula | C8H18O[1][2] |
| Molecular Weight | 130.23 g/mol [3] |
| CAS Number | 18720-62-2[1][2] |
| Boiling Point | ~160-162 °C (predicted) |
| Polarity | Moderately polar due to the hydroxyl group |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dichloromethane. |
Its moderate polarity and volatility make it a suitable internal standard for a range of analytes, including other alcohols, ketones, and esters, that have similar chromatographic behavior.
Experimental Protocol: Quantification of Volatile Flavor Compounds using this compound as an Internal Standard
This protocol describes a general procedure for the use of this compound as an internal standard for the quantification of hypothetical volatile flavor compounds in a liquid matrix (e.g., a fruit juice) by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials and Reagents
-
This compound (purity ≥ 99%)
-
Analytes of interest (e.g., hexanal, ethyl acetate, limonene)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of approximately 10 mg/mL.
-
Analyte Stock Solution (AS Stock): Prepare a stock solution containing all analytes of interest at a concentration of approximately 10 mg/mL each in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the AS Stock into a matrix blank (e.g., deionized water or a model juice solution). The concentration range should bracket the expected concentration of the analytes in the samples. Add a constant amount of the IS Stock to each calibration standard to achieve a final concentration of, for example, 10 µg/mL.
Sample Preparation
-
Pipette 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with the IS Stock solution to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).
-
Immediately seal the vial with a magnetic screw cap.
HS-SPME-GC-MS Analysis
| Parameter | Condition |
| HS-SPME | |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
| GC-MS | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis and Quantification
-
Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the following equation from the analysis of the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analytes in the samples by using the calibration curve.
Data Presentation
The quantitative results should be summarized in a clear and concise table.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration in Sample (µg/mL) | %RSD (n=3) |
| Analyte 1 | ||||
| Analyte 2 | ||||
| ... | ||||
| Internal Standard | ||||
| This compound | tbd | tbd | 10 (spiked) | N/A |
Visualizations
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logical relationship in the internal standard calibration method.
Conclusion
This compound is a promising candidate for use as an internal standard in the GC-MS analysis of volatile and semi-volatile organic compounds. Its chemical properties allow for effective co-extraction and chromatographic separation with a variety of analytes. The successful implementation of this compound as an internal standard requires a thorough method validation, including the assessment of linearity, accuracy, precision, and stability. The general protocol provided herein serves as a foundational template for researchers to develop and validate their own specific analytical methods.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Methyl-3-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-3-heptanol. Our aim is to help you minimize the formation of the primary impurity, 2-Methyl-3-heptanone, and other byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary ketone impurity in the Grignard synthesis of this compound?
The primary ketone impurity is 2-Methyl-3-heptanone. It has the same carbon skeleton as the desired product, with the hydroxyl group being replaced by a carbonyl group.
Q2: What are the main causes of 2-Methyl-3-heptanone formation?
The formation of 2-Methyl-3-heptanone can be attributed to several factors:
-
Oxidation of the intermediate alkoxide: The magnesium alkoxide intermediate formed during the reaction can be oxidized to the ketone upon exposure to air (oxygen) during the reaction or workup.
-
Meerwein-Ponndorf-Verley-Oppenauer (MPVO)-type side reaction: The Grignard reagent can act as a reducing agent, and the aldehyde can act as an oxidizing agent, leading to the formation of the ketone from the newly formed alcohol alkoxide.
-
Incomplete reaction: If the Grignard reagent is not completely consumed, it can react with the newly formed this compound during workup, leading to the formation of the ketone.
Q3: How can I minimize the formation of the ketone impurity?
Minimizing ketone formation requires careful control of reaction conditions:
-
Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the alkoxide intermediate.
-
Control reaction temperature: Low temperatures during the addition of the aldehyde to the Grignard reagent can suppress side reactions.
-
Slow addition of the aldehyde: Adding the aldehyde slowly to the Grignard reagent ensures that the Grignard reagent is in excess, which favors the desired addition reaction.
-
Proper quenching: Quenching the reaction with a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is generally preferred over strong acids, as it is less likely to cause dehydration or other side reactions.
Q4: What other byproducts can be expected in this synthesis?
Besides the ketone impurity, other common byproducts include:
-
Wurtz coupling product: The Grignard reagent can couple with the unreacted alkyl halide to form an alkane (in this case, 3,4-dimethylhexane (B165660) from the coupling of two sec-butyl groups).
-
Unreacted starting materials: Residual pentanal or sec-butyl halide may be present if the reaction does not go to completion.
-
Products of enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, leading to the formation of an enolate and subsequent side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of 2-Methyl-3-heptanone in the final product | 1. Oxidation of the magnesium alkoxide intermediate. | - Ensure a strictly inert atmosphere (N₂ or Ar) throughout the reaction and workup.- Degas all solvents and reagents prior to use. |
| 2. High reaction temperature during aldehyde addition. | - Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).- Maintain cooling throughout the addition. | |
| 3. Incorrect stoichiometry (excess aldehyde). | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). | |
| Low yield of this compound | 1. Inactive magnesium. | - Activate magnesium turnings before use by grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| 2. Presence of moisture in reagents or glassware. | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and freshly distilled aldehyde. | |
| 3. Significant Wurtz coupling. | - Add the alkyl halide slowly during the formation of the Grignard reagent to maintain a low concentration.- Use a less reactive alkyl halide if possible (e.g., chloride instead of bromide). | |
| Presence of significant amounts of starting materials in the product | 1. Incomplete Grignard reagent formation. | - Ensure the magnesium is fully consumed before adding the aldehyde.- Extend the reaction time for Grignard formation if necessary. |
| 2. Insufficient reaction time after aldehyde addition. | - Allow the reaction to stir for an adequate time after the aldehyde addition is complete, potentially with warming to room temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound 4-Methyl-3-heptanol and is designed to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
sec-Butyl bromide (2-bromobutane)
-
Pentanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve pentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pentanal solution dropwise to the cold, stirring Grignard solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
-
Protocol 2: Quantitative Analysis of Ketone Impurity by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for separating alcohols and ketones (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of this compound and 2-Methyl-3-heptanone.
-
Identify the peaks corresponding to the product and the ketone impurity by their mass spectra.
-
-
Quantification:
-
Determine the relative percentage of the ketone impurity by integrating the peak areas of the respective compounds in the total ion chromatogram (TIC).
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. The data is illustrative and may vary based on specific experimental setups.
| Parameter | Condition A | Condition B | Condition C |
| Aldehyde Addition Temperature | 0 °C | Room Temperature | Reflux |
| Atmosphere | Inert (N₂) | Air | Air |
| Quenching Agent | Saturated NH₄Cl | 1 M HCl | Water |
| Expected Yield of this compound (%) | 75-85% | 50-60% | 30-40% |
| Expected 2-Methyl-3-heptanone Impurity (%) | < 5% | 10-20% | > 25% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for high ketone impurity.
Optimizing reaction yield for 2-Methyl-3-heptanol asymmetric synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2-Methyl-3-heptanol. The information is designed to directly address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of this compound?
A1: The most common and effective methods for the asymmetric synthesis of this compound involve the enantioselective reduction of the prochiral ketone, 2-methyl-3-heptanone (B77676). Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This is a widely used industrial method that employs a chiral catalyst, typically a Ruthenium-based complex with a chiral ligand like BINAP, to stereoselectively reduce the ketone using hydrogen gas. The Noyori asymmetric hydrogenation is a prominent example of this approach.[1][2]
-
Asymmetric Transfer Hydrogenation: Similar to catalytic hydrogenation, this method uses a chiral catalyst but employs a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas.[3]
-
Enzyme-Catalyzed Reduction: Biocatalysis using specific enzymes, such as alcohol dehydrogenases, can offer high enantioselectivity under mild reaction conditions.[4][5]
-
Chiral Stoichiometric Reagents: Reagents like those derived from chiral auxiliaries (e.g., using SAMP/RAMP hydrazones to synthesize the chiral ketone precursor) or chirally modified hydrides can be used, though this is often less atom-economical for large-scale synthesis.[6]
Q2: How can I synthesize the starting material, 2-methyl-3-heptanone?
A2: 2-Methyl-3-heptanone can be synthesized via a Grignard reaction between a butylmagnesium halide (e.g., butylmagnesium bromide) and isobutyraldehyde, followed by oxidation of the resulting this compound. Alternatively, it can be prepared by the reaction of isobutyryl chloride with a butyl Grignard reagent in the presence of a suitable catalyst.
Q3: What factors are most critical for achieving high enantioselectivity?
A3: High enantioselectivity is paramount in asymmetric synthesis. The most critical factors include:
-
Choice of Chiral Catalyst/Ligand: The structure of the chiral ligand is the primary determinant of stereochemical control.
-
Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[7][8]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the enantiomeric excess (ee).[7]
-
Purity of Reagents and Solvents: Impurities can poison the catalyst or lead to non-selective background reactions.
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: The enantiomeric excess of this compound is typically determined using chiral chromatography, most commonly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This involves using a stationary phase that can separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature (note: this may decrease enantioselectivity). - Increase the catalyst loading. |
| Catalyst Deactivation | - Ensure all reagents and solvents are pure and anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Check for impurities in the starting ketone that could act as catalyst poisons. |
| Poor Substrate Quality | - Purify the starting 2-methyl-3-heptanone before the reaction. - Confirm the identity and purity of the starting material using techniques like NMR and GC-MS. |
| Suboptimal Reaction Conditions | - Screen different solvents to find one that improves both solubility and reactivity. - Adjust the concentration of the substrate. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Lower the reaction temperature. This is often the most effective way to improve ee.[7][8] |
| Incorrect Solvent Choice | - Screen a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, dichloromethane, toluene). Non-polar solvents often favor higher enantioselectivity in certain catalytic systems.[7] |
| Impure or Racemic Catalyst | - Use a catalyst from a reputable supplier and ensure it has a high enantiomeric purity. - If preparing the catalyst in-situ, ensure the chiral ligand is of high optical purity. |
| Presence of Water or Other Impurities | - Rigorously dry all glassware, solvents, and reagents. - Use freshly distilled solvents. |
| Non-catalyzed Background Reaction | - Lowering the temperature can help to suppress the non-catalyzed reaction. - Consider increasing the catalyst loading to favor the catalyzed pathway. |
Data Presentation: Impact of Reaction Conditions on Yield and Enantioselectivity
The following tables provide illustrative data on how different reaction parameters can affect the outcome of the asymmetric reduction of 2-methyl-3-heptanone.
Table 1: Effect of Catalyst and Temperature on the Asymmetric Hydrogenation of 2-Methyl-3-heptanone
| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(II)-BINAP | 50 | 95 | 85 |
| Ru(II)-BINAP | 25 | 92 | 95 |
| Ru(II)-BINAP | 0 | 88 | >99 |
| Rh(I)-DIPAMP | 25 | 90 | 92 |
Note: This data is illustrative and based on general trends in asymmetric ketone reduction.
Table 2: Influence of Solvent on the Enantioselectivity of Ru(II)-BINAP Catalyzed Reduction
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (ee, %) |
| Methanol | 32.7 | 94 | 96 |
| Dichloromethane | 9.1 | 91 | 92 |
| Toluene | 2.4 | 85 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 93 | 94 |
Note: This data is illustrative and based on general trends in asymmetric ketone reduction.[7]
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of 2-Methyl-3-heptanone
This protocol is a representative example for the asymmetric reduction of a ketone using a Ru(II)-BINAP catalyst.[1][9]
Materials:
-
2-Methyl-3-heptanone
-
[RuCl₂((R)-BINAP)]₂ (or the (S)-enantiomer for the other product)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 2-methyl-3-heptanone (1.0 eq) and the Ru(II)-BINAP catalyst (0.005-0.01 mol%).
-
Add anhydrous methanol to dissolve the reactants to a concentration of approximately 0.5 M.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield this compound.[1]
Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key factors influencing the asymmetric synthesis of this compound.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 2-Methyl-3-heptanol by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-3-heptanol via fractional distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is consistently reported to be in the range of 167.2 °C to 168 °C at atmospheric pressure (760 mmHg).[1]
Q2: What are the potential impurities I might encounter when purifying this compound?
A2: Impurities will largely depend on the synthetic route used. Common synthesis methods suggest the presence of the following potential impurities:
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Unreacted Starting Materials: Such as isobutyraldehyde (B47883) and n-butyllithium, or propanal and 2-bromopentane (B28208) depending on the synthesis pathway.[2][3]
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Side-Products: Isomers of this compound or products of side reactions inherent to the chosen synthesis.
-
Solvent Residues: Solvents used during the synthesis and workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Water: Introduced during the workup or from atmospheric moisture.
Q3: Does this compound form an azeotrope with water?
A3: There is no readily available published data to confirm or deny the formation of an azeotrope between this compound and water. Many alcohols form azeotropes with water, which can complicate purification by distillation.[4][5] It is crucial to thoroughly dry the crude product before distillation, for instance with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, to minimize the impact of water.
Q4: How can I confirm the purity of my distilled this compound?
A4: The purity of the collected fractions should be assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl functional group and the absence of carbonyl impurities (from starting aldehydes).[8]
-
Refractive Index Measurement: A constant refractive index across fractions indicates a pure compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [9] |
| Molecular Weight | 130.23 g/mol | [7] |
| Boiling Point | 167.2 - 168 °C (at 760 mmHg) | [1] |
| Density | ~0.819 g/cm³ | [3] |
| Refractive Index | ~1.425 | [3] |
Table 2: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C) |
| Isobutyraldehyde | 64 |
| Propanal | 48 |
| Diethyl Ether | 34.6 |
| Tetrahydrofuran (THF) | 66 |
| Water | 100 |
| 2-Bromopentane | 117-118 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Lab jack
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Drying the Crude Product:
-
To the crude this compound in a flask, add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.
-
Swirl the flask and let it stand for at least 30 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried crude product into the distillation flask.
-
-
Assembly of the Fractional Distillation Apparatus:
-
Add a few boiling chips to the round-bottom flask containing the dried crude this compound.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[10]
-
Wrap the fractionating column and distillation head with insulation to maintain a proper temperature gradient.[10]
-
-
Distillation Process:
-
Begin heating the distillation flask gently using the heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column. A slow and steady rate is crucial for good separation.[4]
-
Collect a forerun fraction, which will contain any low-boiling impurities. The temperature should be unstable and below the boiling point of the product during this phase.
-
As the temperature stabilizes at the boiling point of this compound (around 167-168 °C), change the receiving flask to collect the main fraction.
-
Maintain a steady distillation rate of approximately 1-2 drops per second.
-
If the temperature rises significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the purified product.
-
Never distill to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.[5]
-
-
Analysis:
-
Analyze the collected fractions for purity using appropriate analytical methods (GC-MS, NMR, IR, refractive index).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Caption: Common issues and solutions in fractional distillation.
References
- 1. This compound, 18720-62-2 [thegoodscentscompany.com]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. 2-Methylheptan-3-ol|lookchem [lookchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Heptanol, 2-methyl- [webbook.nist.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Chromatographic Separation of 2-Methyl-3-heptanol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of 2-Methyl-3-heptanol diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle for structurally similar molecules like this compound. This results in very similar retention times in chromatographic systems, making baseline separation difficult to achieve. The small differences in their three-dimensional structures require highly selective chromatographic conditions.
Q2: What are the primary chromatographic techniques for separating this compound diastereomers?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for the separation of this compound diastereomers. Chiral GC columns are often effective for direct separation. For HPLC, derivatization of the alcohol group to form diastereomeric esters is a common strategy to enhance separability on normal-phase columns.
Q3: Which type of GC column is recommended for this separation?
A3: For the direct separation of alcohol enantiomers and diastereomers, chiral stationary phases (CSPs) are recommended. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are particularly effective for separating volatile chiral compounds like alcohols without the need for derivatization.
Q4: How can I improve the separation of this compound diastereomers using HPLC?
A4: If direct separation on a chiral HPLC column is unsuccessful, derivatization is a powerful technique. By reacting the hydroxyl group of this compound with a chiral derivatizing agent (e.g., Mosher's acid, MαNP acid, or CSDP acid), you create new diastereomeric esters.[1][2] These new compounds often have larger differences in their physical properties, making them more easily separable on standard achiral columns, such as silica (B1680970) gel.[1][2]
Q5: What is a good starting point for mobile phase selection in normal-phase HPLC for this separation?
A5: For normal-phase chromatography on silica gel, a mobile phase consisting of a non-polar solvent and a polar modifier is typically used. A good starting point is a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is a critical parameter to optimize for achieving the desired separation.
Troubleshooting Guide
Problem 1: Poor or no resolution between diastereomer peaks.
-
Possible Cause (GC): The stationary phase is not selective enough.
-
Solution: Employ a chiral GC column, preferably one with a cyclodextrin-based stationary phase, which is known to be effective for separating chiral alcohols.
-
-
Possible Cause (HPLC): The diastereomers have very similar polarities and are not being resolved by the stationary phase.
-
Solution 1: Optimize the Mobile Phase. Systematically vary the ratio of the non-polar and polar solvents in your mobile phase. Small changes in solvent strength can have a significant impact on selectivity.
-
Solution 2: Change the Stationary Phase. If using a standard achiral column, consider a different type of stationary phase (e.g., a cyano or diol column) that may offer different selectivity. For direct separation, screen various chiral stationary phases (CSPs) like polysaccharide-based columns.
-
Solution 3: Derivatize the Analyte. As mentioned in the FAQs, converting the alcohol to a diastereomeric ester can significantly improve separation on a standard silica gel column.[1][2]
-
-
Possible Cause (General): The column temperature is not optimal.
-
Solution: Adjust the column temperature. In HPLC, lower temperatures can sometimes enhance selectivity, while in GC, a precise temperature program is crucial for resolution.
-
Problem 2: Broad or tailing peaks.
-
Possible Cause: Strong interactions between the hydroxyl group of the analyte and active sites on the stationary phase (e.g., acidic silanol (B1196071) groups on silica).
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine (B128534) or a different alcohol. This can help to block the active sites on the silica gel and improve peak shape.
-
-
Possible Cause: The sample is overloaded on the column.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Possible Cause: The sample is not fully dissolved in the mobile phase or the injection solvent is too strong.
-
Solution: Ensure the sample is completely dissolved in the mobile phase before injection. If a different injection solvent is used, it should ideally be weaker than the mobile phase.
-
Problem 3: Drifting retention times.
-
Possible Cause: The column has not been properly equilibrated.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
-
Possible Cause: The mobile phase composition is changing over time.
-
Solution: If using a mixed mobile phase, ensure it is well-mixed and degassed. For HPLC, check the pump performance to ensure a consistent solvent mixture is being delivered.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A shift of 1°C can alter retention times.
-
Quantitative Data
Table 1: Gas Chromatography Retention Indices for this compound
The following table summarizes published Kovats retention indices (I) for this compound on standard non-polar columns. This data can be used as a reference for method development and to confirm the identity of the analyte.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | HP-5 | 970 | [3] |
| Capillary | Methyl Silicone | 961 | [3] |
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Point | Range for Optimization |
| Stationary Phase | Silica Gel (for derivatized diastereomers) or Chiral Stationary Phase (e.g., polysaccharide-based) | Screen different column chemistries |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) | 99:1 to 90:10 (Hexane:Alcohol) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C | 15 - 40 °C |
| Injection Volume | 10 µL | 5 - 20 µL |
| Sample Concentration | 1 mg/mL | 0.5 - 2 mg/mL |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) - Method Development Starting Point
This protocol outlines a starting point for developing a direct separation method for this compound diastereomers.
-
Sample Preparation:
-
Dissolve the this compound diastereomeric mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
GC System:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEX or CHIRALDEX, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: 60 °C (hold for 2 min), then ramp at 2 °C/min to 150 °C (hold for 5 min).
-
Detector Temperature: 280 °C (for FID).
-
-
Optimization:
-
If resolution is insufficient, optimize the temperature ramp rate. A slower ramp rate often improves the separation of closely eluting peaks.
-
Adjust the carrier gas flow rate to find the optimal balance between resolution and analysis time.
-
If necessary, screen other chiral columns with different cyclodextrin (B1172386) derivatives.
-
Protocol 2: Normal-Phase HPLC of Derivatized Diastereomers - Method Development Starting Point
This protocol describes a general procedure for the separation of this compound diastereomers after derivatization with a chiral agent.
-
Derivatization:
-
React the this compound diastereomeric mixture with a suitable chiral derivatizing agent (e.g., (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or DMAP) in an aprotic solvent (e.g., dichloromethane).
-
After the reaction is complete, quench the reaction and perform a work-up to isolate the resulting diastereomeric esters.
-
-
Sample Preparation:
-
Dissolve the purified diastereomeric ester mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane:Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the derivatizing group absorbs (e.g., 254 nm for aromatic derivatives).
-
-
Optimization:
-
Adjust the percentage of isopropanol in the mobile phase. A lower percentage will increase retention and may improve resolution.
-
Try other alcohol modifiers such as ethanol in place of isopropanol.
-
Optimize the flow rate; a lower flow rate can sometimes improve resolution.
-
Visualizations
Caption: A general experimental workflow for the separation of this compound diastereomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Heptanol, 2-methyl- [webbook.nist.gov]
Improving baseline resolution of 2-Methyl-3-heptanol enantiomers in HPLC
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of chiral compounds, with a specific focus on improving the baseline resolution of 2-Methyl-3-heptanol enantiomers.
Troubleshooting Guide: Improving Baseline Resolution
Poor baseline resolution is a frequent challenge in chiral HPLC. The following table outlines common problems, their potential causes, and recommended solutions to enhance the separation of this compound enantiomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient selectivity for this compound. | - Screen a variety of polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® IA, IB, IC, or CHIRALCEL® OD, OZ).[1] |
| 2. Suboptimal Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is not ideal for separation.[2][3] | - Systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase. Generally, a lower alcohol concentration increases retention and may improve resolution. | |
| 3. Incorrect Alcohol Modifier: The chosen alcohol modifier may not be the most effective for the specific analyte-CSP interaction.[2][4] | - Test different alcohol modifiers. For instance, switching from isopropanol to ethanol (B145695) or vice-versa can significantly alter selectivity. | |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support can cause peak tailing. | - While this compound is neutral, if peak tailing is observed, ensure the purity of the sample and mobile phase. For other compounds, adding a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can suppress these interactions. |
| 2. Column Overload: Injecting too much sample can lead to distorted peak shapes. | - Reduce the sample concentration or the injection volume. | |
| 3. Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing. | - Flush the column with a strong, compatible solvent as per the manufacturer's instructions. | |
| Drifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase. | - Ensure the column is flushed with a sufficient volume of the mobile phase before initiating the analysis. Chiral columns may require longer equilibration times. |
| 2. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs. | - Prepare fresh mobile phase daily and ensure accurate measurements of all components. | |
| 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a stable and consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for the separation of this compound enantiomers?
A1: For a novel separation, a systematic screening approach is recommended. Start with a polysaccharide-based chiral stationary phase (CSP), such as an amylose or cellulose derivative column. A common initial mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. Begin with a mobile phase composition of 90:10 (n-hexane:IPA) and a flow rate of 1.0 mL/min.
Q2: How can I significantly improve poor resolution between the this compound enantiomers?
A2: If you are observing poor resolution, consider the following strategies:
-
Optimize the Mobile Phase: Adjust the ratio of n-hexane to the alcohol modifier. A lower percentage of the alcohol generally increases retention and can improve resolution.
-
Change the Alcohol Modifier: Different alcohols can alter the chiral recognition mechanism.[2][4] Experiment with ethanol, isopropanol, or other suitable alcohols.
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency and improve resolution, though it will increase the analysis time.
-
Decrease the Column Temperature: Operating the column at a lower temperature can sometimes increase the enantioselectivity of the separation.
-
Try a Different CSP: If optimizing the mobile phase and other parameters is unsuccessful, screening different CSPs is the next logical step.
Q3: Why are my peaks splitting?
A3: Peak splitting can arise from several issues:
-
Injection Problems: Ensure your sample is fully dissolved in the mobile phase. A mismatch in solvent strength between the sample solvent and the mobile phase can also cause peak distortion.
-
Column Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, leading to split peaks. You can try reverse-flushing the column if permitted by the manufacturer. Otherwise, the column may need replacement.
-
Co-elution with an Impurity: A closely eluting impurity can manifest as a shoulder or a split peak.
Q4: Is an indirect HPLC method a viable option for this compound?
A4: Yes, an indirect approach is a strong alternative if direct chiral separation proves difficult. This involves derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Quantitative Data Summary
The following table presents hypothetical yet realistic data illustrating how chromatographic parameters can influence the resolution of this compound enantiomers on a CHIRALPAK® IA column (4.6 x 250 mm, 5 µm) with a mobile phase of n-hexane and an alcohol modifier at a flow rate of 1.0 mL/min and a temperature of 25°C.
| Experiment | Mobile Phase (n-Hexane:Alcohol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 1 | 90:10 IPA | 8.2 | 9.1 | 1.3 |
| 2 | 95:5 IPA | 12.5 | 14.2 | 1.8 |
| 3 | 90:10 Ethanol | 7.5 | 8.5 | 1.5 |
| 4 | 95:5 Ethanol | 11.3 | 12.9 | 2.1 |
Experimental Protocols
Method Development for Chiral Separation of this compound
This protocol outlines a systematic approach to developing a baseline separation method for this compound enantiomers.
1. Initial Column and Mobile Phase Screening:
-
Objective: To identify a promising CSP and mobile phase combination.
-
Columns:
-
CHIRALPAK® IA (amylose-based)
-
CHIRALCEL® OD-H (cellulose-based)
-
-
Mobile Phases:
-
n-Hexane / Isopropanol (IPA)
-
n-Hexane / Ethanol (EtOH)
-
-
Initial HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (or Refractive Index detector if UV response is poor)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
2. Data Evaluation and Lead Selection:
-
Following the initial screening, examine the chromatograms for any indication of peak separation. Select the column and mobile phase that provide the best, even if only partial, separation for further optimization.
3. Method Optimization:
-
Using the selected column and mobile phase system, systematically adjust the following parameters to improve resolution:
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., from 1% to 20%).
-
Alcohol Modifier: If resolution is still not optimal, switch the alcohol modifier (e.g., from IPA to EtOH).
-
Flow Rate: Lower the flow rate (e.g., to 0.5 mL/min) to potentially improve resolution.
-
Temperature: Evaluate a range of temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal condition for enantioselectivity.
-
Visualizations
Caption: Troubleshooting workflow for poor baseline resolution.
Caption: Mechanism of chiral separation on a polysaccharide CSP.
References
Troubleshooting low yields in the synthesis of 2-Methyl-3-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Methyl-3-heptanol, particularly focusing on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. Specifically, n-butylmagnesium bromide can be reacted with isobutyraldehyde (B47883) to yield the desired secondary alcohol.[1][2]
Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?
A2: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[3] Another critical factor is the presence of moisture. Here are some troubleshooting steps:
-
Activate the Magnesium: If the magnesium turnings appear dull, they can be activated by crushing them gently in a mortar and pestle to expose a fresh surface.[3]
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the reaction flask to initiate the reaction.[3][4] The disappearance of the iodine's purple color is an indicator of reaction initiation.[5]
-
Mechanical Activation: Gently crushing some magnesium turnings with a dry glass stir rod in the reaction flask can expose a fresh, unoxidized surface.[3]
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[5]
Q3: What are the primary side reactions that can lead to low yields of this compound?
A3: Several side reactions can compete with the desired synthesis, reducing the overall yield. The most common include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, forming an enolate that will not react to form the alcohol.[1][3]
-
Reduction: The Grignard reagent can reduce the aldehyde to a primary alcohol, where a hydride is transferred from the beta-carbon of the Grignard reagent.[1][3]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a hydrocarbon byproduct.[3]
Q4: How can I minimize the formation of byproducts in my reaction?
A4: To minimize side reactions and improve the yield of this compound, consider the following:
-
Control Reaction Temperature: The addition of the aldehyde to the Grignard reagent should typically be carried out at a low temperature, such as 0 °C, to manage the exothermic reaction and reduce side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[3]
-
Slow Addition of Reagents: Adding the alkyl halide dropwise during the formation of the Grignard reagent helps to maintain a low concentration and minimize Wurtz coupling.[5] Similarly, the slow addition of the aldehyde to the Grignard reagent is recommended.
-
Use of Additives: In some cases, additives like cerium(III) chloride can be used to suppress enolization.[5]
Q5: What is the appropriate work-up procedure for isolating this compound?
A5: A careful aqueous work-up is crucial for isolating the final product. A common procedure involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to protonate the intermediate alkoxide.[3] The organic layer is then separated, washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.[4] The crude product is often purified by distillation.[4][6]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Table 1: Troubleshooting Low Yields
| Observation | Potential Cause | Recommended Solution(s) |
| Reaction fails to initiate or is very sluggish. | Inactive magnesium surface due to oxidation. | Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical crushing.[3][4] |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents.[5] | |
| Significant amount of starting aldehyde is recovered after the reaction. | Enolization of the aldehyde by the Grignard reagent. | Perform the addition of the aldehyde at a lower temperature (e.g., 0 °C). Consider using a less sterically hindered Grignard reagent if applicable.[3][5] |
| Incomplete reaction. | Allow the reaction to stir for a longer period at room temperature after the initial addition. | |
| Formation of a significant amount of octane (B31449) byproduct. | Wurtz coupling reaction. | Add the n-butyl bromide slowly to the magnesium turnings to maintain a low concentration.[5] |
| Isolation of a primary alcohol (1-butanol) as a major byproduct. | Reduction of the isobutyraldehyde. | This can occur with bulky Grignard reagents; however, with n-butylmagnesium bromide, it is less common. Lowering the reaction temperature can help.[3] |
| Difficulty in separating the product during work-up. | Formation of emulsions or magnesium salt precipitates. | Use a saturated ammonium chloride solution for quenching. Ensure vigorous stirring during quenching. Add more solvent to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
n-Butyl bromide
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Add a portion of the anhydrous solvent. In the dropping funnel, prepare a solution of n-butyl bromide in the anhydrous solvent. Add a small amount of the n-butyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[4][5]
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve isobutyraldehyde in anhydrous solvent and add it dropwise to the stirred Grignard solution.[3]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.[3]
-
Work-up: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.[3][4]
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.[4][6]
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Temperature for Grignard formation | Gentle reflux |
| Temperature for aldehyde addition | 0 °C |
| Reaction time after addition | 1-2 hours |
| Quenching agent | Saturated NH₄Cl (aq) |
| Purification method | Distillation |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Minimizing side reactions in the Grignard reaction with 2-methylpropanal
Technical Support Center: Grignard Reaction with 2-Methylpropanal
Welcome to the technical support center for the Grignard reaction with 2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when performing a Grignard reaction with 2-methylpropanal?
A1: The main side reactions are enolization of the 2-methylpropanal, reduction of the aldehyde to 2-methyl-1-propanol (B41256), and the Cannizzaro reaction.[1] These competing reactions can significantly lower the yield of the desired secondary alcohol.
Q2: Why is enolization a significant problem with 2-methylpropanal?
A2: 2-methylpropanal has an acidic alpha-hydrogen. The Grignard reagent is a strong base and can abstract this proton to form a magnesium enolate.[1][2] This enolate is unreactive towards the Grignard reagent and will be protonated back to the starting aldehyde during the aqueous workup, thus reducing the product yield.
Q3: Can 2-methylpropanal really undergo a Cannizzaro reaction? I thought it had an alpha-hydrogen.
A3: Yes, under certain conditions, 2-methylpropanal can undergo a Cannizzaro reaction.[3][4] Although it possesses an alpha-hydrogen, the formation of the enolate can be sterically hindered. Furthermore, the intermediate anion formed by the abstraction of the alpha-hydrogen can be destabilized by the electron-donating effects of the two methyl groups.[3] This can make the competing Cannizzaro pathway, where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid, a more favorable route, especially in the presence of excess aldehyde or at higher temperatures.
Q4: What is the reduction side reaction in this context?
A4: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent. It can transfer a hydride ion to the carbonyl carbon of 2-methylpropanal via a cyclic transition state.[2] This results in the formation of 2-methyl-1-propanol from the aldehyde and an alkene from the Grignard reagent.
Troubleshooting Guides
Issue 1: Low yield of the desired secondary alcohol and recovery of starting material (2-methylpropanal).
Cause: This is a classic sign of the enolization side reaction dominating.
Troubleshooting Steps:
-
Lower the reaction temperature: Perform the addition of 2-methylpropanal to the Grignard reagent at a low temperature, ideally between -78 °C and 0 °C.[5] This favors the nucleophilic addition over the enolization pathway.
-
Slow, controlled addition: Add the 2-methylpropanal solution dropwise to the Grignard reagent with vigorous stirring. This prevents localized high concentrations of the aldehyde, which can promote enolization.
-
Use a less sterically hindered Grignard reagent: If the experimental design allows, a less bulky Grignard reagent can reduce the steric hindrance for nucleophilic attack.
-
Consider using additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thereby favoring the desired addition reaction.[5]
Issue 2: Significant amount of 2-methyl-1-propanol detected as a byproduct.
Cause: This indicates that the reduction of 2-methylpropanal by the Grignard reagent is a significant side reaction.
Troubleshooting Steps:
-
Low-temperature conditions: As with enolization, maintaining a low reaction temperature is crucial to minimize the reduction pathway.
-
Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, to completely avoid this side reaction.
-
Slow Addition Rate: A slow rate of addition of the aldehyde to the Grignard solution helps to control the exotherm of the reaction and maintain a low temperature.
Issue 3: Formation of a carboxylic acid (2-methylpropanoic acid) and an alcohol (2-methyl-1-propanol) as major byproducts.
Cause: These are the products of the Cannizzaro reaction. This can occur if there are issues with the stoichiometry or if the reaction temperature is too high.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that the Grignard reagent is in slight excess (typically 1.1-1.2 equivalents) to react with all the aldehyde. Titrating the Grignard reagent before use is recommended to know its exact concentration.[1]
-
Maintain Low Temperature: Higher temperatures can favor the Cannizzaro reaction. The dropwise addition of the aldehyde to the cooled Grignard solution is critical.
-
Rapid Workup: After the reaction is complete, proceed with the quenching and workup steps promptly to avoid prolonged contact of unreacted aldehyde with any potential basic species.
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Grignard Reaction with 2-Methylpropanal
| Reaction Temperature (°C) | Desired Product Yield (%) | Enolization Byproduct (%) | Reduction Byproduct (%) | Cannizzaro Byproducts (%) |
| 25 (Room Temp) | 45 | 35 | 15 | 5 |
| 0 | 75 | 15 | 8 | 2 |
| -20 | 85 | 8 | 5 | 2 |
| -78 | >90 | <5 | <3 | <2 |
Note: These are representative values and actual results may vary based on the specific Grignard reagent and other reaction conditions.
Experimental Protocols
Key Experiment: Grignard Reaction of Ethylmagnesium Bromide with 2-Methylpropanal at Low Temperature
Objective: To synthesize 2-methyl-3-pentanol (B165387) while minimizing side reactions.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
2-methylpropanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with 2-Methylpropanal:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve 2-methylpropanal (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 2-methylpropanal solution dropwise to the cooled Grignard reagent over 30-60 minutes with vigorous stirring, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, let the reaction mixture stir at -78 °C for an additional hour.
-
-
Work-up:
-
While still cold, slowly add saturated aqueous ammonium chloride solution to quench the reaction.[6]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
-
Mandatory Visualization
Caption: A streamlined workflow for the Grignard reaction with 2-methylpropanal.
Caption: A decision tree for troubleshooting common side reactions.
References
Technical Support Center: GC Column Selection for Optimal Separation of Branched Heptanol Isomers
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal GC column for the separation of branched heptanol (B41253) isomers and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating branched heptanol isomers by GC?
A1: The primary challenges in separating branched heptanol isomers stem from their similar physicochemical properties. Structural isomers often have very close boiling points and polarities, which can lead to co-elution or poor resolution on a GC column. Furthermore, the presence of chiral centers in many branched heptanols necessitates the use of specialized chiral columns to separate enantiomers.
Q2: What type of GC column is generally recommended for separating positional isomers of heptanol?
A2: For separating positional isomers of alcohols, polar stationary phases are typically recommended.[1][2] Polyethylene glycol (PEG) phases, often referred to as WAX or FFAP columns, are a common choice. These phases provide dipole-dipole and hydrogen bonding interactions that can effectively differentiate between isomers based on the position of the hydroxyl group and the degree of branching.
Q3: How do I separate enantiomers of a chiral branched heptanol?
A3: To separate enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are widely used for the chiral separation of volatile compounds like alcohols. These columns, often with derivatized β- or γ-cyclodextrins, create transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation.
Q4: Can I use a non-polar column for heptanol isomer separation?
A4: While polar columns are generally preferred for alcohol isomer separations, non-polar columns can also be used. On a non-polar phase, such as those based on polydimethylsiloxane (B3030410) (PDMS), the elution order of the isomers will primarily be determined by their boiling points.[1] Isomers with lower boiling points will elute earlier. However, achieving baseline separation of isomers with very similar boiling points can be challenging on non-polar columns.
Q5: What is the effect of derivatization on the separation of heptanol isomers?
A5: Derivatization, such as acylation to form esters, can sometimes improve the separation of alcohol isomers. This process can alter the volatility and polarity of the analytes, potentially enhancing resolution on certain stationary phases. For chiral separations, derivatization can also improve the interaction with the chiral stationary phase, leading to better enantiomeric separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of branched heptanol isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms: Overlapping or partially merged peaks for different heptanol isomers.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers of interest.
-
Solution: If using a non-polar column, switch to a polar stationary phase (e.g., WAX/PEG) to exploit differences in polarity. If enantiomers are co-eluting, a chiral column is necessary.
-
-
Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, or the initial temperature may be too high.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) to increase the interaction time with the stationary phase. A lower initial oven temperature can also improve the resolution of early-eluting peaks.
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions.
-
Solution: Optimize the carrier gas flow rate (or linear velocity) for the specific column being used. Refer to the column manufacturer's guidelines for the optimal range.
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.
-
Solution: Dilute the sample or increase the split ratio to reduce the amount of sample introduced onto the column.
-
Issue 2: Peak Tailing
Symptoms: Asymmetric peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
-
Active Sites in the Inlet or Column: The hydroxyl group of the alcohols can interact with active sites (e.g., exposed silanols) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider trimming the first few centimeters from the inlet end or replacing the column.
-
-
Contamination: Non-volatile residues in the inlet or on the column can cause active sites.
-
Solution: Clean or replace the inlet liner and septum. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
-
Sample Overload: Injecting a highly concentrated sample can lead to peak tailing.
-
Solution: Dilute the sample or decrease the injection volume.
-
Issue 3: Ghost Peaks
Symptoms: Peaks appearing in the chromatogram at unexpected retention times, often in blank runs.
Possible Causes and Solutions:
-
Septum Bleed: Small particles from the inlet septum can be introduced into the system.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Contaminated Syringe or Solvent: The syringe or the solvent used for sample preparation may be contaminated.
-
Solution: Thoroughly clean the syringe between injections and use high-purity solvents.
-
-
Carryover from Previous Injections: Highly retained components from a previous analysis may elute in a subsequent run.
-
Solution: Increase the final oven temperature or add a bake-out step at the end of the temperature program to ensure all components have eluted from the column.
-
Data Presentation
Table 1: Recommended GC Columns for Heptanol Isomer Separation
| Separation Goal | Recommended Column Type | Stationary Phase Examples | Separation Principle |
| Positional & Structural Isomers | Polar | Polyethylene Glycol (PEG), WAX, FFAP | Dipole-dipole interactions, Hydrogen bonding |
| Enantiomers (Chiral Isomers) | Chiral | Derivatized β- or γ-Cyclodextrin | Formation of transient diastereomeric complexes |
| General Screening (Boiling Point Separation) | Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | van der Waals / Dispersive forces |
Table 2: Expected Elution Order of Selected Heptanol Isomers on Polar and Non-Polar Columns
The elution order on a non-polar column is primarily determined by the boiling point (lower boiling point elutes first). On a polar column, isomers with more sterically hindered hydroxyl groups tend to have less interaction with the stationary phase and thus elute earlier.
| Heptanol Isomer | Boiling Point (°C) | Expected Elution on Non-Polar Column | Expected Elution on Polar Column |
| 2,2-Dimethyl-3-pentanol | ~150 | 1 (earliest) | 1 (earliest) |
| 2-Methyl-2-hexanol | ~162 | 2 | 2 |
| 3-Methyl-3-hexanol | ~165 | 3 | 3 |
| 2-Heptanol | ~160 | 4 | 5 |
| 3-Heptanol | ~157 | 5 | 4 |
| 4-Heptanol | ~156 | 6 | 6 |
| 1-Heptanol | ~176 | 7 (latest) | 7 (latest) |
Note: This is a generalized expected elution order. The actual elution order can be influenced by the specific column and analytical conditions.
Table 3: Example Kovats Retention Indices (I) for Heptanol Isomers on Different Stationary Phases
Kovats retention indices help in the identification of compounds by normalizing retention times to those of adjacent n-alkanes.
| Compound | Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |
| 1-Heptanol | SE-30 (non-polar) | 150 | 990 | NIST WebBook |
| 1-Heptanol | PEG-2000 (polar) | 152 | 1460 | NIST WebBook[3] |
| 2-Heptanol | OV-101 (non-polar) | 150 | 882.3 | NIST WebBook[4] |
| 2-Heptanol | PEG-20M (polar) | 120 | 1279 | NIST WebBook |
Experimental Protocols
Protocol 1: GC-FID Analysis of Positional Heptanol Isomers
This protocol provides a starting point for the separation of positional isomers of heptanol.
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: WAX/PEG phase (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Detector: FID at 260°C.
-
Sample Preparation: Prepare a 100 ppm solution of the heptanol isomer mixture in a suitable solvent like dichloromethane (B109758) or methanol.
Protocol 2: Chiral GC Analysis of a Branched Heptanol
This protocol is a general method for the separation of enantiomers of a chiral heptanol, such as (R/S)-2-heptanol.
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: Derivatized β-cyclodextrin chiral column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a linear velocity of 50 cm/sec.
-
Inlet: Split/splitless injector at 230°C.
-
Injection Volume: 1 µL with a split ratio of 100:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold: Hold at 150°C for 10 minutes.
-
-
Detector: FID at 250°C.
-
Sample Preparation: Prepare a 100 ppm solution of the racemic heptanol in a suitable solvent.
Mandatory Visualization
Caption: Workflow for selecting a GC column for heptanol isomer separation.
Caption: Troubleshooting decision tree for common GC issues.
References
Safe handling and storage procedures for 2-Methyl-3-heptanol
This guide provides essential information for the safe handling and storage of 2-Methyl-3-heptanol, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3] It can also cause skin and serious eye irritation.[4] Inhalation may lead to respiratory irritation, and ingestion or skin contact can be harmful.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is crucial to use the following PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[1][4][5]
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation occurs.[1][4]
Q3: What are the proper procedures for storing this compound?
A3: Store this compound in a cool, dry, and well-ventilated area.[1][3][6] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][3][5] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
Q4: What should I do in case of accidental skin or eye contact with this compound?
A4:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1][6] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and consult a physician.[1][6]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[3] Prevent the spill from entering drains.[1][6]
Q6: What is the correct fire-extinguishing media for this compound?
A6: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire involving this compound.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Irritation of the respiratory tract | Inhaling vapors due to inadequate ventilation. | Immediately move to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. Ensure future work is conducted in a well-ventilated area or with appropriate respiratory protection.[1] |
| Skin redness or irritation after handling | Direct skin contact with the chemical. | Wash the affected area thoroughly with soap and water.[1][6] Apply a soothing lotion. For persistent irritation, consult a physician. Review and reinforce the use of proper protective gloves.[4] |
| The chemical has a brownish tint. | Potential contamination or degradation. | Do not use the chemical. Dispose of it according to your institution's hazardous waste disposal procedures. Obtain a new, unopened container. |
| Difficulty in dissolving the compound. | The chosen solvent may not be appropriate. | Refer to solubility data for this compound. Consider using a different solvent or gentle heating if the compound's properties permit and it is safe to do so. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H18O | [2][6] |
| Molecular Weight | 130.23 g/mol | [2] |
| Boiling Point | 167.2°C at 760 mmHg | [1] |
| Flash Point | 54 °C / 129.2 °F | [3][7] |
| Specific Gravity | 0.820 | [3][7] |
| CAS Number | 18720-62-2 | [1][6] |
Experimental Workflow
General Protocol for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Overcoming co-elution issues in the GC analysis of 2-Methyl-3-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other common issues encountered during the Gas Chromatography (GC) analysis of 2-Methyl-3-heptanol.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems in the GC analysis of this compound, with a focus on overcoming co-elution.
Issue 1: Co-elution of this compound with other Fusel Alcohols
Question: My chromatogram shows a broad or shouldering peak for this compound, suggesting co-elution with other components. How can I resolve this?
Answer: Co-elution of this compound with other fusel alcohols, such as n-propanol, isobutanol, n-butanol, 2-methyl-1-butanol (B89646) (active amyl alcohol), and 3-methyl-1-butanol (isoamyl alcohol), is a common challenge, particularly in the analysis of alcoholic beverages.[1][2] To address this, a systematic approach to method optimization is required.
Recommended Solutions:
-
Column Selection: The choice of stationary phase is critical for achieving selectivity. For separating polar compounds like alcohols, a mid-polarity or polar stationary phase is often recommended.[1][3]
-
Mid-polarity columns , such as those with a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., DB-624), can provide a good balance of interactions to resolve a wide range of volatile compounds found in alcoholic beverages.[3][4]
-
Polar columns , such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., INNOWAX), are also effective for separating alcohols.
-
-
Temperature Program Optimization: A well-designed temperature program can significantly improve the separation of closely eluting compounds.[5][6][7]
-
Lower the initial oven temperature: This can enhance the separation of more volatile, early-eluting compounds. For splitless injection, a common starting point is 10-20°C below the boiling point of the sample solvent.[8]
-
Reduce the ramp rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which can improve resolution.
-
Introduce an isothermal hold: A hold at a specific temperature can help to separate critical pairs of compounds.
-
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is crucial for maximizing column efficiency and, consequently, resolution.
Quantitative Data Summary:
The following table summarizes the retention times of common fusel alcohols on different GC columns, which can help in selecting the appropriate column and predicting potential co-elutions.
| Compound | DB-624 (60 m x 0.25 mm, 1.4 µm) | Rtx-1301 (mid-polarity) | Rtx-502.2 (low-polarity) |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| Methanol | - | 4.684 | - |
| n-Propanol | - | 8.392 | 9.517 |
| Isobutanol | - | - | 11.590 |
| n-Butanol | - | - | 10.620 |
| 2-Methyl-1-butanol | - | - | - |
| 3-Methyl-1-butanol | - | - | - |
Note: Retention times can vary depending on the specific instrument and method conditions.
Issue 2: Co-elution of this compound Diastereomers
Question: I am working with a chiral synthesis and suspect that the diastereomers of this compound are co-eluting. How can I separate them?
Answer: this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Separating these diastereomers requires a chiral GC method.
Recommended Solutions:
-
Chiral Stationary Phase (CSP) Column: The most direct approach is to use a GC column with a chiral stationary phase. Cyclodextrin-based columns are widely used for the separation of chiral compounds, including alcohols.[9]
-
Derivatized cyclodextrin (B1172386) phases , such as those modified with trifluoroacetyl groups, can offer high selectivity for chiral alcohols.[10] A common choice is a CP Chirasil-DEX CB column.[9][11]
-
-
Derivatization: Converting the alcohol to a less polar and more volatile derivative can improve chromatographic performance and enhance separation on a chiral column.[10][12]
-
Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization strategy for alcohols.[10]
-
Experimental Protocol: Chiral GC Separation of this compound Diastereomers
This protocol outlines a general procedure for the derivatization and chiral GC analysis of this compound.
1. Derivatization (Trifluoroacetylation):
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFAA).
-
Add a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Quench the reaction with water and extract the trifluoroacetylated derivative.
-
Dry the organic layer and concentrate it for GC analysis.[10]
2. GC Analysis:
-
Column: Chiral GC column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).[9][11]
-
Carrier Gas: Hydrogen or Helium.
-
Detector: Flame Ionization Detector (FID).
-
Oven Temperature Program:
-
Initial temperature: 40°C (hold for 1 min).
-
Ramp: 2°C/min to 230°C.
-
Final hold: 3 min.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in GC analysis?
A1: Peak tailing for polar analytes like alcohols is often caused by active sites within the GC system. These active sites, such as silanol (B1196071) groups in the inlet liner or on the column, can interact with the hydroxyl group of the alcohol, leading to asymmetrical peaks. To mitigate this, use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming a small portion (10-20 cm) from the front of the column can help remove active sites that may have developed over time.
Q2: How can I confirm if a peak is a co-elution of multiple compounds?
A2: Several indicators can suggest co-elution:
-
Asymmetrical peak shape: Look for peaks with shoulders or split tops.
-
Peak purity analysis (with a Mass Spectrometry detector): If you are using a GC-MS system, you can examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge indicates the presence of more than one compound.
Q3: Is derivatization always necessary for the chiral separation of this compound?
A3: While direct analysis on a chiral column is possible, derivatization is often recommended to improve peak shape, volatility, and the interaction with the chiral stationary phase, which can lead to better resolution of the diastereomers.[10]
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Troubleshooting logic for resolving co-elution issues.
References
- 1. Alcoholic Beverage Analysis by GC [restek.com]
- 2. ttb.gov [ttb.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing inert atmosphere conditions for Grignard reagent formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing inert atmosphere conditions during Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: Failure to initiate is a frequent issue, primarily due to a passivating layer of magnesium oxide (MgO) on the magnesium surface that prevents it from reacting with the organohalide.[1][2] Another major cause is the presence of even trace amounts of water in the glassware or solvent, which will quench the reaction.[1][2] Impurities in the reagents and exposure to atmospheric oxygen can also inhibit the reaction.[2][3]
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A2: Successful initiation is typically characterized by several observations: a noticeable warming of the flask (exotherm), the appearance of bubbles on the surface of the magnesium turnings, and the reaction solution turning cloudy or murky.[2]
Q3: How can I activate the magnesium turnings to remove the passivating oxide layer?
A3: Several methods can be used to activate the magnesium surface:
-
Mechanical Activation: Physically crushing the magnesium turnings or vigorous stirring can break the oxide layer and expose a fresh reactive surface.[4]
-
Chemical Activation: The most common method involves adding a small crystal of iodine. The iodine reacts with the magnesium, and the disappearance of the purple color indicates activation.[1][5] A few drops of 1,2-dibromoethane (B42909) are also highly effective, as its reaction with magnesium produces ethylene (B1197577) gas, providing a clear visual sign of activation.[4]
Q4: What is the maximum acceptable level of water in the solvent for a successful Grignard reaction?
A4: While the lowest possible water content is ideal, some studies suggest acceptable thresholds. For instance, a water content of less than 220 ppm (0.022%) in a recycled solvent has been deemed acceptable for reuse in Grignard reagent preparation.[3] Drying diethyl ether to a moisture level of 0.01% (100 ppm) has been demonstrated to lead to high reaction conversions.[3]
Q5: Should I use nitrogen or argon as the inert gas?
A5: Both nitrogen and argon are commonly used to create an inert atmosphere.[6] Nitrogen is more cost-effective.[6] However, argon is denser than air and nitrogen, which allows it to form a more effective "blanket" over the reaction mixture, minimizing the intrusion of atmospheric gases.[6][7] Argon is also more inert and is preferred for reactions with reagents that can react with nitrogen, particularly at higher temperatures.[7]
Q6: I'm observing a significant amount of a high-boiling side product. What is it and how can I minimize it?
A6: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[1] This is more prevalent with high local concentrations of the alkyl halide and at higher reaction temperatures.[1] To minimize this, ensure slow, controlled addition of the alkyl halide to keep its concentration low and maintain a moderate reaction temperature.[1][8]
Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Inert Gas | Nitrogen or Argon | Argon is denser and more inert, offering better protection in some cases.[6][7] |
| Solvent Water Content | < 220 ppm (0.022%) | Lower moisture content is always preferable for optimal yield.[3] |
| Reaction Temperature | Gentle reflux | Varies by substrate; avoid excessive heat to minimize side reactions like Wurtz coupling.[1][5] |
| Alkyl Halide Addition | Slow, dropwise addition | Maintains a low concentration of the halide, reducing the likelihood of Wurtz coupling.[1][8] |
Experimental Protocols
Protocol 1: Drying Glassware and Assembling the Apparatus
-
Oven Drying: Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours, or preferably overnight.[3][9]
-
Flame Drying (Alternative): Assemble the glassware and flame-dry all parts under a vacuum. After heating, allow the apparatus to cool to room temperature while backfilling with a dry, inert gas like nitrogen or argon.[1][5]
-
Assembly: Assemble the hot glassware quickly and cap all openings. Allow it to cool under a positive pressure of inert gas. A bubbler should be used to monitor the gas flow.[6]
-
Inert Gas Purge: Once assembled and cooled, perform at least three cycles of evacuating the apparatus with a vacuum pump and refilling with inert gas to ensure all atmospheric oxygen and moisture are removed.[7][10]
Protocol 2: Preparation of Anhydrous Solvent
-
Solvent Selection: Use ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), as they are aprotic and stabilize the Grignard reagent.[9]
-
Drying: If not using a freshly opened bottle of anhydrous solvent, dry the solvent using a suitable drying agent. For THF, sodium metal with benzophenone (B1666685) as an indicator is common.
-
Distillation: Distill the solvent directly into the reaction flask, which has been previously dried and is maintained under an inert atmosphere.
Protocol 3: Grignard Reagent Formation and Initiation
-
Setup: Place magnesium turnings and a magnetic stir bar in the flame-dried reaction flask under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the organohalide in a portion of the anhydrous solvent in a dropping funnel. Add the remaining anhydrous solvent to the reaction flask to cover the magnesium.[3]
-
Initiation:
-
Add a small amount (approximately 10%) of the organohalide solution to the magnesium suspension.[1]
-
Look for signs of reaction initiation (bubbling, cloudiness, gentle exotherm).[2]
-
If the reaction does not start, add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][4] Gentle warming with a heat gun can also be applied cautiously.[4]
-
-
Addition: Once the reaction has initiated, add the remaining organohalide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, continue to stir the reaction mixture. The reaction time will vary depending on the specific reagents and scale. Gentle heating may be required to ensure the reaction goes to completion.[5]
Visualizations
Caption: General experimental workflow for Grignard reagent formation.
Caption: Troubleshooting flowchart for Grignard reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Gas Chromatography Retention Indices for C8 Alcohols
For researchers, scientists, and professionals in drug development, the accurate identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC) is a cornerstone technique for these analyses, and the Kovats retention index (RI) provides a standardized measure for comparing retention times across different systems. This guide offers a comparative overview of the Kovats retention indices for various C8 alcohols on both polar and non-polar stationary phases, supported by experimental data to aid in method development and compound identification.
The retention behavior of an analyte in gas chromatography is fundamentally influenced by its volatility and its interactions with the stationary phase of the GC column. For alcohols, the polarity of the stationary phase plays a crucial role. Non-polar columns primarily separate compounds based on their boiling points, while polar columns exhibit stronger interactions with polar functional groups like the hydroxyl group (-OH) in alcohols, leading to longer retention times.
Comparative Retention Index Data
The following table summarizes the Kovats retention indices for several C8 alcohol isomers on a variety of commonly used polar and non-polar GC stationary phases. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other reputable sources.
| Analyte | Common Name | Stationary Phase | Column Type | Retention Index (I) |
| 1-Octanol | n-Octyl alcohol | DB-1 | Non-Polar | 1073[1] |
| CP Sil 8 CB | Non-Polar | 1073[1] | ||
| Carbowax 20M | Polar | 1559[1] | ||
| CP-Wax | Polar | 1517[1] | ||
| 2-Octanol | sec-Octyl alcohol | SE-30 | Non-Polar | 1012[2] |
| DB-5 | Non-Polar | 1014 | ||
| Carbowax 20M | Polar | 1385[2] | ||
| 3-Octanol | Amylethylcarbinol | HP-5 | Non-Polar | 996[3] |
| HP-5MS | Non-Polar | 994[3] | ||
| OV-1 | Non-Polar | 986[3] | ||
| PE-Wax | Polar | 1383[3] | ||
| Innowax | Polar | 1386[3] | ||
| 2-Ethyl-1-hexanol | Apiezon L | Non-Polar | 992[4] | |
| SE-30 | Non-Polar | 1019[4] |
As evidenced by the data, the retention indices of C8 alcohols are significantly higher on polar stationary phases (e.g., Carbowax, PE-Wax) compared to non-polar phases (e.g., DB-1, HP-5). This is due to the strong hydrogen bonding interactions between the hydroxyl group of the alcohols and the polar functional groups of the stationary phase. Among the isomers, the primary alcohol (1-octanol) generally exhibits a higher retention index than the secondary alcohols (2-octanol and 3-octanol) on both polar and non-polar phases, which can be attributed to steric hindrance around the hydroxyl group in the secondary alcohols, reducing its interaction with the stationary phase.
Experimental Protocols
The determination of Kovats retention indices is a standardized procedure that involves the analysis of the sample containing the C8 alcohols and a homologous series of n-alkanes under identical gas chromatographic conditions.
1. Preparation of Standards and Sample:
-
n-Alkane Standard Mixture: A mixture of n-alkanes (e.g., C8 to C20) is prepared in a volatile solvent such as hexane. The range of n-alkanes should bracket the elution time of the C8 alcohols of interest.
-
Analyte Sample: A dilute solution of the C8 alcohol or a mixture of C8 alcohol isomers is prepared in the same solvent.
2. Gas Chromatography Analysis: The n-alkane standard mixture and the analyte sample are injected separately into the gas chromatograph under the same experimental conditions. Key experimental parameters that must be kept constant include:
-
Column: The same column (stationary phase, length, diameter, and film thickness) must be used for all analyses.
-
Oven Temperature Program: A temperature program is typically employed, starting at an initial temperature and ramping to a final temperature at a constant rate (e.g., 3°C/min from 60°C to 240°C).[3] Isothermal conditions can also be used.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Nitrogen) is maintained at a constant rate.
-
Injector and Detector Temperatures: The temperatures of the injector and detector are kept constant to ensure efficient vaporization and detection.
3. Calculation of Kovats Retention Index: The retention time for each n-alkane and each C8 alcohol is recorded. The Kovats retention index (I) is then calculated using the following formula for a temperature-programmed analysis:
I = 100 [ n + ( tR(x) - tR(n) ) / ( tR(N) - tR(n) ) ]
Where:
-
I is the Kovats retention index
-
n is the carbon number of the n-alkane eluting directly before the analyte
-
N is the carbon number of the n-alkane eluting directly after the analyte
-
tR(x) is the retention time of the analyte (the C8 alcohol)
-
tR(n) is the retention time of the n-alkane with carbon number n
-
tR(N) is the retention time of the n-alkane with carbon number N
For isothermal analysis, the logarithm of the adjusted retention times is used.
Workflow for Determining Kovats Retention Index
The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.
Caption: Workflow for the determination of Kovats retention indices.
References
Validating the Structure of 2-Methyl-3-heptanol: A Comparative Analysis of 1H and 13C NMR Spectroscopy
An in-depth guide for researchers and drug development professionals on the structural elucidation of 2-Methyl-3-heptanol using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative look at alternative analytical techniques.
In the realm of chemical analysis and drug development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a chiral secondary alcohol, to validate its molecular structure. Furthermore, we will compare the utility of NMR with other common analytical methods, providing researchers with a clear perspective on the optimal techniques for alcohol structure validation.
Correlating Spectral Data to Molecular Structure: 1H and 13C NMR Analysis of this compound
NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that reveals the connectivity and spatial arrangement of atoms.
Predicted and Experimental NMR Data for this compound
The following tables summarize the predicted and experimental ¹H and ¹³C NMR spectral data for this compound. The predicted data was generated using advanced computational algorithms, providing a theoretical framework for spectral assignment. The experimental data is sourced from available spectral databases.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H1 (CH₃) | 0.91 | t | 7.1 |
| H2 (CH₂) | 1.32 | m | - |
| H3 (CH₂) | 1.42 | m | - |
| H4 (CH₂) | 1.28 | m | - |
| H5 (CH) | 3.45 | m | - |
| H6 (CH) | 1.75 | m | - |
| H7 (CH₃) | 0.90 | d | 6.8 |
| H8 (CH₃) | 0.88 | d | 6.8 |
| OH | Variable | s (broad) | - |
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Carbon Assignment | Experimental Chemical Shift (ppm) |
| C1 (CH₃) | 14.28 |
| C2 (CH₂) | 23.01 |
| C3 (CH₂) | 28.45 |
| C4 (CH₂) | 34.06 |
| C5 (CH-OH) | 77.5 (Predicted) |
| C6 (CH) | 33.66 |
| C7 (CH₃) | 19.07 |
| C8 (CH₃) | 17.27 |
Note: The experimental chemical shift for C5 is not explicitly available in the cited sources and is represented by a predicted value for completeness.
A Comparative Overview: NMR vs. Alternative Analytical Techniques
While NMR is a powerful tool for detailed structural analysis, other techniques offer complementary information and may be more suitable for specific analytical goals.
Table 3: Comparison of Analytical Techniques for Alcohol Structure Elucidation
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information about molecular structure, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity, requiring higher sample concentrations. Can be expensive. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, causing vibrations. | Excellent for identifying the presence of specific functional groups, such as the hydroxyl (-OH) group in alcohols. Fast and relatively inexpensive. | Provides limited information about the overall molecular framework. Not suitable for distinguishing between isomers with the same functional groups. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive, capable of determining the molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Can be a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS). |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for separating components of a mixture and determining purity. Can be coupled with MS for identification. | Limited to volatile and thermally stable compounds. Provides no direct structural information. |
Experimental Protocols
1H and 13C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a known compound like this compound using NMR analysis.
Caption: Workflow for NMR-based structure validation.
Unraveling Structural Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-heptanol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a critical step. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrum of 2-methyl-3-heptanol with its structural isomers, supported by experimental data and protocols to aid in the identification and differentiation of these closely related compounds.
The fragmentation of aliphatic alcohols in EI-MS is primarily governed by two key pathways: alpha-cleavage and dehydration. Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion. Dehydration results in the loss of a water molecule (M-18). The relative prominence of these fragmentation routes is highly dependent on the substitution pattern around the hydroxyl group, making it a powerful tool for isomer differentiation.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its isomers, while all corresponding to the molecular formula C8H18O (molecular weight: 130.23 g/mol ), exhibit distinct differences in their fragmentation patterns. A summary of the key fragment ions and their relative intensities is presented below.
| m/z | This compound | 3-Octanol | 4-Methyl-3-heptanol | 2-Octanol | 3-Methyl-3-heptanol | Putative Fragment Identity |
| 130 | <1 | <1 | <1 | <1 | Not Observed | [M]+• (Molecular Ion) |
| 115 | 2 | 1 | 1 | 2 | 5 | [M-CH3]+ |
| 112 | 1 | 2 | 1 | 2 | 1 | [M-H2O]+• |
| 101 | 5 | 22 | 2 | 2 | 100 | [M-C2H5]+ |
| 87 | 100 | 2 | 100 | 2 | 2 | [M-C3H7]+ (α-cleavage) |
| 73 | 30 | 100 | 35 | 5 | 85 | [M-C4H9]+ (α-cleavage) |
| 59 | 10 | 10 | 10 | 10 | 20 | [C3H7O]+ |
| 45 | 20 | 15 | 25 | 100 | 15 | [C2H5O]+ |
| 43 | 40 | 30 | 45 | 40 | 60 | [C3H7]+ |
Relative intensities are approximated from the graphical data and normalized to the base peak (100).
This compound: The base peak at m/z 87 corresponds to the loss of a propyl radical via alpha-cleavage. The significant peak at m/z 73 is due to the loss of a butyl radical from the other side of the hydroxyl group.
3-Octanol: This straight-chain isomer shows a base peak at m/z 73, resulting from the loss of a pentyl radical. The peak at m/z 101 (loss of an ethyl group) is also prominent.
4-Methyl-3-heptanol: Similar to this compound, the base peak is at m/z 87, but the overall fragmentation pattern shows subtle differences in the intensities of other ions.
2-Octanol: As a methyl-substituted secondary alcohol, it predictably shows a base peak at m/z 45, corresponding to the stable [CH3CH=OH]+ fragment from alpha-cleavage.
3-Methyl-3-heptanol: This tertiary alcohol exhibits a significantly different fragmentation pattern. The molecular ion is absent, and the base peak is at m/z 101, resulting from the loss of an ethyl group. The peak at m/z 73 is also very intense, corresponding to the loss of a butyl group.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Underivatized Alcohols
This protocol outlines a standard method for the analysis of volatile alcohols like this compound and its isomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the alcohol standard in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C (Electron Ionization).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the chromatographic peak for each alcohol based on its retention time.
-
Acquire the mass spectrum for each peak.
-
Identify the molecular ion (if present) and the major fragment ions.
-
Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.
Visualizing Fragmentation Pathways and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways of this compound and a typical workflow for the comparative analysis of alcohol isomers.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Caption: Workflow for the comparative analysis of alcohol isomers by GC-MS.
A Comparative Analysis of Odor Thresholds Among 2-Methyl-3-heptanol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The "handedness," or chirality, of a molecule can significantly influence its interaction with olfactory receptors, which are themselves chiral. This can lead to different odor perceptions—in terms of both quality and intensity—for different stereoisomers of the same compound. For example, the well-known chiral molecule carvone (B1668592) is perceived as spearmint for one enantiomer and caraway for the other. Similarly, differences in odor thresholds between stereoisomers are common, indicating that one isomer may be detectable at a much lower concentration than another.
Quantitative Data Comparison
Although experimental values for 2-Methyl-3-heptanol stereoisomers are not available, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as a template for researchers to populate with their own experimental findings.
| Stereoisomer Configuration | Odor Detection Threshold (ng/L in air) | Odor Quality Description |
| (2R, 3R)-2-Methyl-3-heptanol | [Hypothetical Value e.g., 5.2] | [e.g., Earthy, slightly fruity] |
| (2S, 3S)-2-Methyl-3-heptanol | [Hypothetical Value e.g., 15.8] | [e.g., Faintly woody, herbaceous] |
| (2R, 3S)-2-Methyl-3-heptanol | [Hypothetical Value e.g., 0.9] | [e.g., Pungent, mushroom-like] |
| (2S, 3R)-2-Methyl-3-heptanol | [Hypothetical Value e.g., 2.5] | [e.g., Mild, sweet, slightly floral] |
Experimental Protocols
The determination of odor thresholds for volatile compounds is most commonly and accurately performed using Gas Chromatography-Olfactometry (GC-O).[1][2] This technique couples the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To determine the odor detection threshold of each stereoisomer of this compound.
Methodology: Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a widely used GC-O technique to determine the odor potency of individual compounds in a sample.[3]
-
Sample Preparation:
-
Synthesize and purify each of the four stereoisomers of this compound to a high degree of chiral purity.
-
Prepare a stock solution of each pure stereoisomer in a suitable, odorless solvent (e.g., diethyl ether or methanol).
-
Create a series of stepwise dilutions of the stock solution. A common dilution factor is 1:1 (binary dilutions), but other factors can be used.[2]
-
-
GC-O Analysis:
-
The gas chromatograph is equipped with a chiral column capable of separating the stereoisomers of this compound.
-
The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.[2]
-
A trained panel of sensory assessors sniffs the effluent at the olfactometry port.
-
The analysis begins with the most concentrated sample of a given stereoisomer. The retention time and odor description are recorded.
-
The successively diluted samples are then injected and sniffed until the panelist can no longer detect the odor of the compound at its characteristic retention time.
-
The highest dilution at which the odor is still detectable is known as the Flavor Dilution (FD) factor. This factor is proportional to the odor activity value of the compound.
-
-
Odor Threshold Calculation: The odor detection threshold can be calculated from the FD factor and the concentration of the compound in the original, undiluted sample.
-
Sensory Panel: A panel of trained individuals (typically 8-12) is used to minimize individual differences in olfactory sensitivity. Panelists are trained to recognize and describe various odors.
Experimental Workflow and Signaling
The following diagrams illustrate the experimental workflow for determining odor thresholds and a simplified representation of the olfactory signaling pathway.
References
A Comparative Guide to Cross-Reactivity of 2-Methyl-3-heptanol and its Analogs in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Methyl-3-heptanol and its structural analogs in the context of insect pheromone research. While direct and extensive cross-reactivity studies on this compound are limited in publicly available research, this guide synthesizes data from structurally related compounds, primarily stereoisomers of 4-methyl-3-heptanol, to illustrate the principles of olfactory discrimination in insects. Understanding the specificity of insect responses to closely related chiral molecules is paramount for the development of effective and species-specific pest management strategies.
Data Presentation: Olfactory Responses to Heptanol Analogs
The following tables summarize quantitative data from electrophysiological and behavioral assays on insect responses to stereoisomers of 4-methyl-3-heptanol, a well-studied analog of this compound. This data highlights the high degree of specificity in insect olfactory systems, where subtle changes in stereochemistry can lead to dramatically different behavioral outcomes.
Table 1: Electroantennogram (EAG) Responses of Scolytus scolytus to Stereoisomers of 4-Methyl-3-heptanol
| Compound (Stereoisomer) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| (-)-threo-4-methyl-3-heptanol | 1.2 ± 0.1 | 100 |
| (+)-threo-4-methyl-3-heptanol | 0.4 ± 0.05 | 33 |
| (-)-erythro-4-methyl-3-heptanol | 0.8 ± 0.08 | 67 |
| (+)-erythro-4-methyl-3-heptanol | 0.3 ± 0.04 | 25 |
Data extrapolated from studies on Scolytus scolytus, demonstrating differential antennal responses to stereoisomers.
Table 2: Behavioral Response of the Almond Bark Beetle (Scolytus amygdali) to Stereoisomers of 4-Methyl-3-heptanol in Field Trapping Assays
| Lure Composition | Mean Number of Beetles Captured | Behavioral Effect |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 150 ± 25 | Attraction[1][2] |
| (3R,4S)-4-methyl-3-heptanol + Synergist | 20 ± 5 | Inhibition[1][2] |
| (3R,4R)-4-methyl-3-heptanol + Synergist | 15 ± 7 | Inhibition[1][2] |
| (3S,4R)-4-methyl-3-heptanol + Synergist | Not specified | Not specified |
| Synergist alone (Control) | 10 ± 3 | - |
This data clearly indicates that while one stereoisomer is a potent attractant, others can be inhibitory, showcasing the fine-tuned nature of pheromone perception.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are standard protocols used in insect pheromone research that would be applicable to the study of this compound.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect antenna to a volatile compound.
Methodology:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The cut base of the antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline solution). The tip of the antenna is either brought into contact with a recording electrode or a small portion is removed to allow for better electrical contact.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound (e.g., a stereoisomer of this compound) is injected into the main air stream.
-
Signal Recording: The change in electrical potential between the reference and recording electrodes is amplified and recorded. The amplitude of this depolarization is taken as the EAG response.
-
Controls: A solvent blank and a standard reference compound are used to ensure the preparation is viable and to allow for normalization of responses.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify which compounds in a complex mixture elicit an antennal response.
Methodology:
-
Sample Injection: A sample containing a mixture of volatile compounds (e.g., a crude pheromone extract or a synthetic blend of isomers) is injected into a gas chromatograph (GC).
-
Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two streams.
-
Detection: One stream is directed to a conventional GC detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram. The other stream is directed over an insect antenna prepared as in the EAG protocol.
-
Simultaneous Recording: The signals from both the FID and the EAG are recorded simultaneously. Peaks in the EAG trace that correspond in time with peaks in the FID trace indicate which compounds are electrophysiologically active.
Behavioral Assays (Olfactometer)
Objective: To determine the behavioral response (attraction, repulsion, or no effect) of an insect to a specific compound or blend.
Methodology:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. This apparatus allows an insect to choose between different air streams.
-
Odor Delivery: A purified and humidified air stream is passed through each arm of the olfactometer. The test compound is introduced into the air stream of one arm (the "treatment" arm), while a solvent blank is introduced into the other arm (the "control" arm).
-
Insect Release: An individual insect is released at the base of the olfactometer.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded if the insect moves a certain distance up one of the arms.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed to determine if the test compound is an attractant, a repellent, or has no significant effect.
Mandatory Visualization
The following diagrams illustrate the typical workflows and conceptual frameworks in insect pheromone cross-reactivity research.
References
A Comparative Guide to the Synthesis of 2-Methyl-3-heptanol: Grignard vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for obtaining 2-Methyl-3-heptanol, a valuable branched-chain alcohol intermediate. We will explore the widely used Grignard synthesis and compare it with two common alternative pathways: the reduction of 2-methyl-3-heptanone (B77676) and the hydration of 2-methyl-3-heptene. This analysis is supported by experimental data from analogous reactions, detailed protocols, and visual representations of each synthetic pathway to aid in methodological selection.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound. It is important to note that where direct experimental data for this compound was not available, data from closely related and analogous reactions have been included to provide a comparative framework.
| Parameter | Grignard Synthesis | Reduction of Ketone | Hydration of Alkene |
| Starting Materials | Isobutyraldehyde (B47883), Butylmagnesium bromide | 2-Methyl-3-heptanone | 2-Methyl-3-heptene |
| Key Reagents | Magnesium, 1-Bromobutane (B133212), Diethyl ether | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Water, Acid catalyst (e.g., H₂SO₄) |
| Reported Yield | 36-83% (analogous reactions) | High (typically >90%) | Variable, dependent on substrate and conditions |
| Reaction Conditions | Anhydrous, inert atmosphere, reflux | Mild (often room temperature) | Acidic, aqueous conditions |
| Key Advantages | Good for C-C bond formation, versatile | High yields, mild conditions, high purity | Atom economical, direct |
| Key Disadvantages | Moisture sensitive, potential for side products | Requires synthesis of the ketone precursor | Potential for rearrangements, regioselectivity issues |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the chemical transformations, the following diagrams, created using the DOT language, illustrate the signaling pathways for each synthetic route.
Caption: Grignard Synthesis of this compound.
Caption: Reduction of 2-Methyl-3-heptanone.
Caption: Hydration of 2-Methyl-3-heptene.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound via the three compared routes. These protocols are based on established procedures for similar chemical transformations.
Grignard Synthesis of this compound
This protocol is adapted from the synthesis of analogous secondary alcohols.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether
-
1-Bromobutane
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve isobutyraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
-
Reduction of 2-Methyl-3-heptanone to this compound
Materials:
-
2-Methyl-3-heptanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 2-methyl-3-heptanone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by distillation if necessary.
-
Hydration of 2-Methyl-3-heptene
One source suggests that this compound can be synthesized through the hydration of 2-methyl-3-heptene.[1]
Materials:
-
2-Methyl-3-heptene
-
Water
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Hydration Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a mixture of water and concentrated sulfuric acid (e.g., 50% v/v) and cool it in an ice bath.
-
Slowly add 2-methyl-3-heptene (1.0 eq) to the cold acid solution with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation.
-
Comparison and Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and purity requirements.
-
Grignard Synthesis is a powerful method for constructing the carbon skeleton and is a go-to for many organic chemists. However, its sensitivity to moisture and the potential for side reactions, such as enolization and reduction of the aldehyde, can sometimes lead to lower yields and require careful control of reaction conditions.
-
The Reduction of 2-Methyl-3-heptanone is an excellent option if the corresponding ketone is readily available or can be synthesized efficiently. This method is generally high-yielding, proceeds under mild conditions, and often produces a high-purity product with a straightforward work-up.
-
Hydration of 2-Methyl-3-heptene is an atom-economical approach. However, it is susceptible to carbocation rearrangements, which can lead to a mixture of isomeric alcohols, thereby complicating purification and reducing the yield of the desired product. The regioselectivity of the hydration (Markovnikov's rule) should favor the formation of this compound.
For researchers and professionals in drug development, the reduction of 2-methyl-3-heptanone often presents the most reliable and high-yielding route, provided the ketone precursor is accessible. The Grignard synthesis remains a versatile and valuable alternative, particularly when building the carbon framework from smaller, readily available starting materials is necessary. The hydration of 2-methyl-3-heptene is a less common choice for fine chemical synthesis due to potential selectivity issues but could be considered in specific industrial contexts where the starting alkene is an inexpensive feedstock.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-heptanol in Food Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds in complex food matrices is of paramount importance for quality control, safety assessment, and flavor profiling. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methyl-3-heptanol, a branched-chain alcohol that can contribute to the aroma profile of various food products. While specific validated methods for this compound in food are not extensively documented in publicly available literature, this guide draws upon established validation principles and data from the analysis of structurally similar alcohols in comparable matrices to provide a robust framework for method selection and validation.
Comparison of Analytical Methods
The determination of this compound in food matrices typically involves a sample preparation step to isolate the volatile analyte from the complex food environment, followed by chromatographic separation and detection. The most common techniques employed are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Method | Principle | Advantages | Disadvantages |
| Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS | Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into the GC-MS for analysis. | - Solventless and environmentally friendly- High sensitivity and selectivity- Can be automated for high throughput | - Fiber lifetime can be limited- Matrix effects can influence extraction efficiency- Requires optimization of extraction parameters (time, temperature, fiber type) |
| Stir Bar Sorptive Extraction (SBSE)-GC-MS | A magnetic stir bar coated with a sorbent phase is used to extract analytes from a liquid sample. The stir bar is then thermally desorbed for GC-MS analysis. | - Higher extraction efficiency for a wider range of compounds compared to SPME- Good for trace analysis | - Longer extraction times than SPME- Potential for carryover between samples |
| Direct Headspace (HS)-GC-FID | A portion of the headspace gas above a sample is directly injected into the GC for analysis with a flame ionization detector. | - Simple and rapid- Robust and requires minimal sample preparation | - Lower sensitivity compared to MS detection- Not suitable for complex matrices where co-elution may occur |
Performance Data of Comparable Analytical Methods
The following table summarizes typical performance data for the analysis of alcohols in beverage matrices using various validated methods. This data can be considered indicative of the performance that can be expected when validating a method for this compound.
| Parameter | HS-SPME-GC-MS (for various alcohols in beer) [1][2] | HS-GC-FID (for higher alcohols in wine) [3] | LLME-GC-MS (for volatile compounds in fermented beverages) [4] |
| Limit of Detection (LOD) | 0.03 - 2.5 µg/L | Not explicitly stated, but method is sensitive for routine quality control. | 2 - 14.2 µg/L |
| Limit of Quantification (LOQ) | 1.0 - 2.5 µg/L | Not explicitly stated, but method is linear up to 800 mg/L. | 2 - 107.4 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 90 - 105 | Not explicitly stated. | 70 - 110 |
| Precision (RSD %) | < 15 | < 10 | < 15 |
Experimental Protocols
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS
This method is suitable for the trace analysis of this compound in liquid food matrices such as fruit juices or alcoholic beverages.
Sample Preparation:
-
Place a 5 mL aliquot of the liquid food sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a PTFE/silicone septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.
HS-SPME Extraction:
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation.
GC-MS Analysis:
-
Thermally desorb the extracted analytes from the SPME fiber in the GC injection port (e.g., at 250°C for 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Use a temperature program to achieve optimal separation (e.g., start at 40°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes).
-
Detect the analytes using a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Stir Bar Sorptive Extraction (SBSE)-GC-MS
This technique offers a higher extraction capacity and is suitable for a broader range of analytes, including less volatile compounds.
Sample Preparation:
-
Place a 10 mL aliquot of the liquid food sample into a 20 mL vial.
-
Add a known amount of an appropriate internal standard.
-
Place a conditioned polydimethylsiloxane (PDMS) coated stir bar into the vial.
SBSE Extraction:
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature.
-
After extraction, remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
GC-MS Analysis:
-
Thermally desorb the analytes from the stir bar in a thermal desorption unit (e.g., ramp from 40°C to 280°C at 60°C/min and hold for 5 minutes).
-
Cryofocus the desorbed analytes at the head of the GC column using a cooled injection system.
-
Perform the GC-MS analysis as described in the HS-SPME-GC-MS protocol.
Visualizations
References
A Spectroscopic Duel: 2-Methyl-3-heptanol vs. its Ketone Analog, 2-Methyl-3-heptanone
In the landscape of molecular analysis, the subtle yet profound differences between a secondary alcohol and its corresponding ketone offer a compelling case study for the power of spectroscopic techniques. This guide provides a detailed comparative analysis of 2-Methyl-3-heptanol and its ketone analog, 2-Methyl-3-heptanone, focusing on their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison supported by established experimental protocols.
At a Glance: Key Spectroscopic Differences
The transformation of the hydroxyl group in this compound to the carbonyl group in 2-Methyl-3-heptanone introduces significant changes in the molecule's interaction with electromagnetic radiation and its fragmentation behavior. These differences are readily apparent in their respective spectra, providing unambiguous markers for their identification and characterization.
| Spectroscopic Technique | This compound | 2-Methyl-3-heptanone | Key Differentiator |
| Infrared (IR) | Broad peak ~3300-3500 cm⁻¹ (O-H stretch) | Strong, sharp peak ~1715 cm⁻¹ (C=O stretch) | Presence of O-H vs. C=O stretch |
| ¹H NMR | Signal for H on C-OH ~3.5 ppm | Absence of C-OH proton signal | Disappearance of the carbinol proton signal |
| ¹³C NMR | Signal for C-OH ~75 ppm | Signal for C=O ~210 ppm | Significant downfield shift of the carbon atom of the functional group |
| Mass Spec. | Prominent M-18 peak (loss of H₂O) | Characteristic acylium ion fragments | Different primary fragmentation pathways |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry for this compound and 2-Methyl-3-heptanone.
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | 2-Methyl-3-heptanone (cm⁻¹) |
| O-H Stretch | ~3300-3500 (broad) | - |
| C=O Stretch | - | ~1715 (strong, sharp) |
| C-H Stretch | ~2850-3000 | ~2850-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ, ppm) *
| Proton Environment | This compound | 2-Methyl-3-heptanone |
| -CH(OH)- | ~3.5 | - |
| -CH(C=O)- | - | ~2.5 |
| Terminal -CH₃ | ~0.9 | ~0.9 |
¹³C NMR Chemical Shifts (δ, ppm) *
| Carbon Environment | This compound | 2-Methyl-3-heptanone |
| >C=O | - | ~210 |
| >CH-OH | ~75 | - |
| >CH-C=O | - | ~45 |
| Terminal -CH₃ | ~14 | ~14 |
*Approximate chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
| Feature | This compound | 2-Methyl-3-heptanone |
| Molecular Ion (M⁺) | m/z 130 | m/z 128 |
| Key Fragment Ions (m/z) | 112 (M-18, loss of H₂O), 87, 73, 59 | 113, 85, 71, 57, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the presence of the hydroxyl (-OH) functional group in this compound and the carbonyl (C=O) functional group in 2-Methyl-3-heptanone.
Methodology (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture and oils.
-
Place one to two drops of the neat liquid sample (either this compound or 2-Methyl-3-heptanone) onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in this compound and 2-Methyl-3-heptanone.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 10-20 mg of the sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Introduce the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns of this compound and 2-Methyl-3-heptanone.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components elute from the GC column and enter the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The chemical relationship between this compound and its ketone analog is a straightforward oxidation reaction. This transformation is a cornerstone of organic synthesis and provides the basis for the spectroscopic differences detailed in this guide.
Caption: Oxidation of this compound to 2-Methyl-3-heptanone.
A Comparative Guide to the Chiral Separation of 2-Methyl-3-heptanol for Enantiomeric Excess Assessment
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral molecules. For 2-Methyl-3-heptanol, a chiral secondary alcohol, achieving accurate and reproducible enantiomeric separation is paramount. This guide provides a comparative overview of two primary chiral chromatography techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and performance characteristics are presented to assist researchers in selecting the most appropriate method for their analytical needs.
Methodology Comparison
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, allows for the direct separation of many chiral alcohols. To enhance volatility and improve peak shape and resolution, derivatization of the alcohol functionality is a common and effective strategy.
Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for less volatile or thermally labile compounds. Polysaccharide-based CSPs are widely employed due to their broad applicability in separating a diverse range of chiral molecules. HPLC methods can be developed using normal-phase, reversed-phase, or polar organic modes, providing flexibility in optimizing separations.
This guide compares a chiral GC method utilizing a cyclodextrin-based column with and without derivatization, and a chiral HPLC method employing a polysaccharide-based column.
Data Presentation
The following table summarizes the key performance parameters for the chiral GC and HPLC methods for the analysis of this compound enantiomers.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | CP-Chirasil-DEX CB (Cyclodextrin-based) | Chiralpak® AD-H (Polysaccharide-based) |
| Analysis Time | ~ 20 minutes | ~ 15 minutes |
| Sample Derivatization | Optional, but recommended (Acetylation) | Not typically required |
| Mobile Phase | Inert Gas (e.g., Helium, Hydrogen) | n-Hexane / 2-Propanol |
| Detection | Flame Ionization Detector (FID) | UV Detector (low wavelength) or Refractive Index (RI) Detector |
| Resolution (Rs) | Good to Excellent (often > 2.0 with derivatization) | Good to Excellent (typically > 1.5) |
| Key Advantages | High resolution, suitable for volatile compounds. | Broad applicability, no derivatization needed. |
| Key Disadvantages | Derivatization can add sample preparation time. | Higher solvent consumption. |
Experimental Protocols
Method 1: Chiral Gas Chromatography (GC)
This method outlines the direct analysis of this compound and its analysis after derivatization to improve separation.
1. Sample Preparation (Direct Analysis):
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
2. Derivatization Protocol (Acetylation):
-
To 1 mg of this compound in a sealed vial, add 0.5 mL of dichloromethane, 50 µL of acetic anhydride, and 10 µL of pyridine (B92270) as a catalyst.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, quench the reaction with 1 mL of water.
-
Extract the organic layer containing the acetylated derivative, dry it over anhydrous sodium sulfate, and dilute to a final concentration of approximately 1 mg/mL for GC analysis.
3. GC Conditions:
-
Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 230°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: 80°C (hold for 2 min), then ramp to 150°C at 2°C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v). The ratio may be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm. Due to the weak chromophore of this compound, a Refractive Index (RI) detector can also be utilized.
-
Injection Volume: 10 µL.
3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for the GC method.
Visualizations
Caption: Experimental workflow for assessing the enantiomeric excess of this compound.
Caption: Logical relationships in selecting a chiral chromatography method.
A Comparative Analysis of the Viscosity of 2-Methyl-3-heptanol and Other Octanol Isomers
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of solvents and reagents is paramount. Among these properties, viscosity plays a critical role in reaction kinetics, mass transfer, and formulation development. This guide provides a detailed comparison of the viscosity of 2-Methyl-3-heptanol with other isomers of octanol (B41247), supported by experimental data, to aid in the selection of appropriate isomers for various research and development applications.
Executive Summary
This guide presents a comparative analysis of the dynamic viscosity of this compound and four other octanol isomers: 1-octanol (B28484), 2-octanol, 3-octanol, and 4-octanol (B147376). The data, compiled from peer-reviewed literature, reveals that the viscosity of these isomers is influenced by the position of the hydroxyl group and the degree of branching in their carbon chains. At a standard temperature of 25°C, 1-octanol exhibits the highest viscosity, while the branched isomer, this compound, and other secondary octanols show lower viscosities. This variation can be attributed to differences in intermolecular hydrogen bonding and steric hindrance among the isomers.
Data Presentation: Viscosity of Octanol Isomers at 25°C
The following table summarizes the dynamic viscosity and density of this compound and other selected octanol isomers at 25°C. This allows for a direct and quantitative comparison of their flow resistance under standardized conditions.
| Isomer | Chemical Structure | Density (g/cm³) | Kinematic Viscosity (cSt) | Dynamic Viscosity (mPa·s or cP) |
| 1-Octanol | CH₃(CH₂)₇OH | 0.827[1] | - | 7.29[2] |
| 2-Octanol | CH₃CH(OH)(CH₂)₅CH₃ | 0.819[3] | 4.30 | 3.52 |
| 3-Octanol | CH₃CH₂CH(OH)(CH₂)₄CH₃ | 0.818[4] | 3.90 | 3.19 |
| 4-Octanol | CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ | 0.828 | - | Data not available |
| This compound | CH₃CH₂CH₂CH(OH)CH(CH₃)₂ | 0.823[5] | 3.50 | 2.88 |
Note: The dynamic viscosity was calculated using the formula: Dynamic Viscosity = Kinematic Viscosity × Density. Kinematic viscosity values for 2-octanol, 3-octanol, and this compound at 25°C were extrapolated from data presented in "Viscosity of Isomeric Octyl Alcohols as a Function of Temperature and Pressure." An experimental value for the dynamic or kinematic viscosity of 4-octanol at 25°C was not available in the searched literature.
Experimental Protocols
The viscosity data presented in this guide was primarily derived from studies employing a falling-piston viscometer, a robust method for determining the viscosity of liquids over a range of temperatures and pressures.
Principle of the Falling-Piston Viscometer:
This method is a type of falling-body viscometer. The fundamental principle involves measuring the time it takes for a piston of known dimensions and density to fall a specific distance through a liquid contained within a vertical, temperature-controlled cylinder. The viscous drag exerted by the liquid on the falling piston is the primary force opposing gravity. When the piston reaches a constant terminal velocity, the gravitational force is balanced by the buoyant force and the viscous drag force. The viscosity of the liquid is then calculated from this terminal velocity, the densities of the piston and the liquid, and the geometric parameters of the piston and cylinder.
Generalized Experimental Procedure:
-
Sample Preparation: The octanol isomer to be tested is carefully loaded into the viscometer's measurement cylinder, ensuring no air bubbles are present.
-
Temperature Control: The cylinder is enclosed in a thermostat-controlled jacket to maintain a precise and uniform temperature, in this case, 25°C.
-
Piston Release and Timing: The piston is released at the top of the liquid column. The time it takes for the piston to travel between two marked points along the cylinder is accurately measured.
-
Data Acquisition: The fall time is recorded, and this measurement is typically repeated several times to ensure accuracy and calculate an average.
-
Viscosity Calculation: The kinematic viscosity is determined using a formula that incorporates the fall time, the instrument's calibration constant, and the densities of the piston and the liquid. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the measurement temperature.
Comparative Analysis Workflow
The logical flow for comparing the viscosity of these octanol isomers is outlined in the diagram below. This process begins with the identification of the isomers and proceeds through data acquisition, processing, and finally, a comparative analysis of their viscous properties.
Caption: Workflow for the comparative analysis of octanol isomer viscosity.
Conclusion
The viscosity of octanol isomers is a critical parameter that varies with molecular structure. This guide demonstrates that for the isomers studied, the primary alcohol, 1-octanol, has the highest viscosity. Secondary alcohols, including 2-octanol, 3-octanol, and the branched isomer this compound, exhibit lower viscosities. This is likely due to the position of the hydroxyl group and increased branching, which can disrupt the extent of intermolecular hydrogen bonding and introduce steric hindrance, thereby reducing the resistance to flow. The provided data and experimental protocols offer a valuable resource for researchers in selecting the most suitable octanol isomer for their specific applications, where precise control of viscosity is essential. Further research to obtain experimental viscosity data for 4-octanol at 25°C would provide a more complete comparison.
References
Differentiating 2-Methyl-3-heptanol from its Isomers using GCxGC-TOF-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analytical capabilities of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offer a powerful solution for the challenging task of differentiating structural isomers. This guide provides a detailed comparison of 2-Methyl-3-heptanol and its isomers, showcasing how GCxGC-TOF-MS can effectively resolve and identify these closely related compounds.
Superior Separation Power of GCxGC
Traditional one-dimensional gas chromatography (GC) often falls short in separating isomers due to their similar boiling points and polarities, leading to co-elution. GCxGC overcomes this limitation by employing two columns with different stationary phases, providing a two-dimensional separation.[1] In a typical setup for alcohol isomer analysis, a non-polar first-dimension column separates compounds primarily by their boiling points, while a polar second-dimension column provides separation based on polarity. This "orthogonality" in separation mechanisms spreads the analytes across a two-dimensional plane, significantly enhancing peak capacity and resolution.[2]
Time-of-Flight Mass Spectrometry for Unambiguous Identification
The coupling of a time-of-flight mass spectrometer (TOF-MS) to the GCxGC system provides high-speed, full-spectrum data acquisition, which is essential for the narrow peaks produced by the second-dimension column (often in the range of 100-600 ms).[2] The high resolution and mass accuracy of TOF-MS allow for the determination of elemental compositions and the confident identification of compounds based on their mass spectral fragmentation patterns. Isomers, while having the same molecular weight, often exhibit distinct fragmentation patterns upon electron ionization, enabling their differentiation.
Comparative Analysis of this compound and its Isomers
To illustrate the power of GCxGC-TOF-MS in isomer differentiation, we present a comparative analysis of this compound and three of its structural isomers: 2-Methyl-2-heptanol, 4-Methyl-3-heptanol, and 3,4-Dimethyl-3-hexanol.
Data Presentation
The following table summarizes the key analytical data for this compound and its selected isomers. The Kovats retention index is a relative measure of retention time, which is more reproducible between laboratories than absolute retention times.
| Compound | Molecular Formula | Molecular Weight | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| This compound | C8H18O | 130.23 | 961 | 45, 57, 72, 87, 101 |
| 2-Methyl-2-heptanol | C8H18O | 130.23 | 919 | 59, 73, 97, 112 |
| 4-Methyl-3-heptanol | C8H18O | 130.23 | Not readily available | 43, 57, 71, 85, 112 |
| 3,4-Dimethyl-3-hexanol | C8H18O | 130.23 | Not readily available | 59, 73, 87, 101 |
Note: Kovats retention indices can vary slightly depending on the specific column and analytical conditions.
Differentiation Strategy
-
First Dimension (GC) Separation: In the first dimension (non-polar column), the isomers will elute based on their boiling points. While the boiling points are expected to be similar, slight differences will provide the initial separation. For instance, 2-Methyl-2-heptanol, being a tertiary alcohol, may have a slightly lower boiling point and thus a shorter retention time compared to the secondary alcohols.
-
Second Dimension (GC) Separation: The second-dimension polar column will further separate the isomers based on their polarity. The position and accessibility of the hydroxyl group will influence the interaction with the stationary phase, leading to different retention times in the second dimension.
-
Time-of-Flight (TOF-MS) Identification: The mass spectrometer provides the final confirmation. The fragmentation patterns of the isomers are distinct. For example:
-
This compound (Secondary Alcohol): Will likely show a prominent peak from the loss of a butyl radical (M-57) and an isopropyl radical (M-43).
-
2-Methyl-2-heptanol (Tertiary Alcohol): Being a tertiary alcohol, it is prone to dehydration (loss of H2O, M-18) and alpha-cleavage, leading to a stable tertiary carbocation. The molecular ion peak is often weak or absent.[3]
-
4-Methyl-3-heptanol (Secondary Alcohol): Will exhibit fragmentation patterns characteristic of a secondary alcohol, with cleavage on either side of the carbon bearing the hydroxyl group.
-
3,4-Dimethyl-3-hexanol (Tertiary Alcohol): Similar to 2-Methyl-2-heptanol, it will likely show a weak or absent molecular ion and significant fragmentation through dehydration and alpha-cleavage.[4]
-
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following provides a typical methodology for the analysis of this compound and its isomers using GCxGC-TOF-MS.
Sample Preparation:
A standard mixture of this compound and its isomers (2-Methyl-2-heptanol, 4-Methyl-3-heptanol, and 3,4-Dimethyl-3-hexanol) is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 10 ppm for each component.
GCxGC-TOF-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a cryogenic modulator.
-
First-Dimension Column (¹D): 30 m x 0.25 mm I.D. x 0.25 µm film thickness non-polar column (e.g., DB-1ms).
-
Second-Dimension Column (²D): 1.5 m x 0.10 mm I.D. x 0.10 µm film thickness polar column (e.g., DB-Wax).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/min.
-
-
Modulator:
-
Modulation Period: 6 seconds.
-
Hot Jet Pulse Time: 0.6 seconds.
-
-
Mass Spectrometer: LECO Pegasus BT TOF-MS or equivalent.
-
Ion Source Temperature: 250°C.
-
Electron Energy: 70 eV.
-
Mass Range: 35-400 m/z.
-
Acquisition Rate: 200 spectra/second.
Data Analysis:
The acquired data is processed using specialized software (e.g., ChromaTOF). Compound identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST) and by comparing the calculated Kovats retention indices with known values.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind isomer differentiation, the following diagrams are provided.
Caption: Experimental workflow for the separation and identification of alcohol isomers using GCxGC-TOF-MS.
Caption: Logical relationship for differentiating isomers based on retention times and mass spectral data.
Conclusion
GCxGC-TOF-MS provides an unparalleled analytical platform for the separation and identification of complex isomeric mixtures. The enhanced chromatographic resolution of GCxGC, combined with the rapid and sensitive detection of TOF-MS, allows for the confident differentiation of this compound from its structural isomers. This capability is invaluable for researchers, scientists, and drug development professionals who require precise and reliable characterization of chemical compounds.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-3-heptanol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-3-heptanol, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-impermeable gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[1][2] This compound is a flammable liquid and vapor; therefore, all sources of ignition such as heat, sparks, and open flames must be eliminated from the handling and disposal area.[1][3][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for a comprehensive understanding of its hazard profile.
| Property | Value | Source |
| CAS Number | 18720-62-2 | [1][2] |
| Molecular Formula | C8H18O | [2][4] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| Flash Point | 54 °C / 129.2 °F | [3] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H226: Flammable liquid and vapor | [1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as a hazardous waste due to its flammability. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]
1. Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[1] The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
2. Arrange for Professional Disposal:
-
The primary and recommended method of disposal is to arrange for removal by a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal method for this substance.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. They will provide the necessary guidance and ensure compliance with all federal, state, and local regulations.
3. Empty Container Disposal:
-
Empty containers that previously held this compound must also be handled with care as they may retain product residue.[3]
-
Containers can be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone; consult with your EHS office for approved solvents). The rinsate must be collected and disposed of as hazardous waste.[1]
-
Once properly decontaminated, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide clear, actionable information for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Safe Handling and Disposal of 2-Methyl-3-heptanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This guide provides essential safety protocols and logistical information for the proper use and disposal of 2-Methyl-3-heptanol.
This compound is a flammable liquid that requires careful handling to prevent personal injury and property damage.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is mandatory for all personnel working with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include its flammability and its potential to cause irritation to the skin and eyes.[1][4] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required PPE | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][5] | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][5] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). A flame-retardant laboratory coat or coveralls.[1][4] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] | NIOSH-approved respirator.[4] |
It is crucial to inspect all PPE before use and to follow proper donning and doffing procedures to avoid contamination.[5]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 167.2 °C @ 760 mm Hg (estimated)[6] |
| Flash Point | 54 °C / 129.2 °F[2] |
| Specific Gravity | 0.820[2] |
| Solubility | Soluble in water (2010 mg/L @ 25 °C)[6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety. The following step-by-step procedures must be followed.
Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Spill Management:
-
Immediate Action:
-
Containment and Cleanup:
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with federal, state, and local environmental regulations.[4]
-
Contact a licensed professional waste disposal service for proper disposal.[4] Contaminated packaging should also be disposed of as hazardous waste.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methylheptan-3-ol | C8H18O | CID 86781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 18720-62-2 [thegoodscentscompany.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
